molecular formula C6H4BrF2N B056082 4-Bromo-2,3-difluoroaniline CAS No. 112279-72-8

4-Bromo-2,3-difluoroaniline

Cat. No.: B056082
CAS No.: 112279-72-8
M. Wt: 208 g/mol
InChI Key: UEVLRVBHLWKNEN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoroaniline (CAS 112279-72-8) is a versatile halogenated aniline derivative that serves as a critical building block in organic synthesis. Its molecular structure, featuring bromo and fluoro substituents on an aniline ring, confers unique electronic properties and reactivity, making it a valuable intermediate for the construction of complex molecules. Key Research Applications: Pharmaceutical Synthesis: This compound is extensively used as a precursor in the development of Active Pharmaceutical Ingredients (APIs). Its functional groups allow for selective modifications via cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, facilitating the creation of novel drug candidates for various therapeutic areas . Agrochemical Research: It is employed in the discovery and synthesis of advanced herbicides and pesticides. The specific halogenation pattern contributes to the biological activity and environmental stability of the final agrochemical products . Material Science: As a monomeric unit, it is utilized in the synthesis of specialized polymers, dyes, and pigments. The bromo and fluoro groups help fine-tune the thermal stability, chemical resistance, and optical properties of the resulting materials . Handling and Storage: To maintain stability, store the product in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-difluoroaniline
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InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVLRVBHLWKNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562301
Record name 4-Bromo-2,3-difluoroaniline
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112279-72-8
Record name 4-Bromo-2,3-difluorobenzenamine
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Record name 4-Bromo-2,3-difluoroaniline
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Foundational & Exploratory

What are the chemical properties of 4-Bromo-2,3-difluoroaniline?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core, imparts specific reactivity and electronic properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of this compound, with a focus on its utility in pharmaceutical and material science research.

Chemical and Physical Properties

This compound is a solid compound under standard conditions. The presence of fluorine atoms significantly influences its physical and chemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 4-bromo-2,3-difluorobenzenamine[2]
CAS Number 112279-72-8[2][3]
Molecular Formula C₆H₄BrF₂N[2][3]
Molecular Weight 208.00 g/mol [2][3]
Appearance Solid
Boiling Point 215.1 ± 35.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 83.9 ± 25.9 °C[3]
InChI InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2[2]
InChIKey UEVLRVBHLWKNEN-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C(=C1N)F)F)Br[2]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The amino group (NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromine, fluorine, and amino substituents. Carbon-fluorine coupling would be observable.

  • ¹⁹F NMR: The fluorine NMR would show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

  • IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the bromine atom, and the difluorinated aromatic ring.

  • Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

  • Bromine Atom: The bromine atom at the para-position is a key reactive site for palladium-catalyzed cross-coupling reactions.[4] This enables the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, allowing for the construction of complex molecular architectures.[4][5]

  • Difluorinated Ring: The two ortho-fluorine atoms are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring, influencing its reactivity and the pKa of the anilinic proton.[4] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[1]

Caption: Structure-Reactivity relationships of this compound.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] this compound, in particular, is a valuable precursor for creating novel compounds with specific biological activities.

  • Pharmaceuticals: It serves as a starting material for kinase inhibitors used in targeted cancer therapies and for developing molecules with enhanced pharmacokinetic profiles.[1][4] The difluoro-substitution pattern is often exploited to improve drug efficacy and metabolic stability.

  • Material Science: The electronic properties conferred by the fluorine atoms make this compound and its derivatives suitable for designing advanced materials like organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs).[4][7]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the provided search results, a general and plausible experimental workflow can be derived from the synthesis of structurally similar compounds, such as 4-Bromo-2,6-difluoroaniline.[8][9] The most direct method involves the electrophilic bromination of 2,3-difluoroaniline.

General Protocol: Synthesis of this compound via Bromination

  • Dissolution: Dissolve 2,3-difluoroaniline in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the stirred aniline solution. The temperature should be controlled, typically kept below 25°C, to manage the exothermic reaction and minimize side-product formation.[8]

  • Reaction Monitoring: Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.[8]

  • Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. Subsequently, add a base (e.g., sodium acetate or sodium carbonate) to neutralize the acid and precipitate the product.[8][9]

  • Isolation and Purification: Isolate the crude product by filtration. For purification, dissolve the solid in an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic phase with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).[8][9] Remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or steam distillation to yield the final product.[8]

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Purification A Dissolve 2,3-difluoroaniline in Acetic Acid C Slowly add Bromine solution to Aniline solution (<25°C) A->C B Prepare Bromine in Acetic Acid B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with Na₂S₂O₃, Neutralize with Base D->E F Filter Crude Product E->F G Purify (e.g., Recrystallization, Column Chromatography) F->G H This compound (Final Product) G->H

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information for this compound

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled

(Data sourced from aggregated GHS information provided by suppliers.)[2]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • It is classified as a combustible solid.

References

4-Bromo-2,3-difluoroaniline CAS number and registration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluoroaniline, a halogenated aniline derivative that serves as a versatile building block in modern organic synthesis. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science, with a focus on its utility in drug development.

Chemical Identification and Registration

This compound is identified by the CAS number 112279-72-8.[1] It is a key intermediate used in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Halogenated anilines are recognized as important precursors for biologically active compounds.[2]

IdentifierValueReference
CAS Number 112279-72-8[1]
IUPAC Name This compound[1]
EC Number 816-290-4[1]
Molecular Formula C₆H₄BrF₂N[1]
Synonyms 4-bromo-2,3-difluorobenzenamine[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. The presence of both bromine and fluorine atoms on the aniline ring provides unique electronic properties and multiple reactive sites for further chemical modification.

PropertyValueReference
Molecular Weight 208.00 g/mol [1]
Physical Form Solid (Light purple/tan)
Melting Point 58-63 °C
Boiling Point 215.1 ± 35.0 °C (at 760 Torr)
Density 1.788 ± 0.06 g/cm³
Flash Point 83.9 ± 25.9 °C
pKa 1.48 ± 0.10 (Predicted)

Synthesis Protocol

Representative Experimental Protocol: Bromination of 2,3-difluoroaniline

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2,3-difluoroaniline (1.0 eq)

  • Bromine (1.0 - 1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Sodium thiosulfate solution (aqueous, for quenching)

  • Sodium bicarbonate solution (aqueous, for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.0-1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification A Dissolve 2,3-difluoroaniline in Acetic Acid B Cool to 0-5 °C A->B D Add Br₂ solution dropwise (T < 10 °C) B->D C Prepare Br₂ in Acetic Acid C->D E Stir at RT for 1-2h D->E F Quench with Na₂S₂O₃ E->F G Neutralize with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Purify (Chromatography) I->J K Product J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block due to its orthogonal reactivity. The amine group can be used for amide bond formation or as a nucleophile, while the bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, a common strategy in modern medicinal chemistry.[5]

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily coupled with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmaceuticals.

  • Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed amination to form carbon-nitrogen bonds, providing access to substituted diarylamines.

  • Amide Coupling: The aniline nitrogen can react with carboxylic acids or their derivatives to form amides, a fundamental linkage in many drug molecules.

The strategic placement of the functional groups allows for sequential, controlled modifications, making this compound a versatile starting point for the synthesis of diverse compound libraries for drug discovery screening.

G cluster_coupling Pd-Catalyzed Cross-Coupling cluster_amine_rxn Amine Reactions A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B [Pd] C Buchwald-Hartwig (+ R₂NH) A->C [Pd] D Amide Formation (+ R-COOH) A->D Coupling Agent E Reductive Amination (+ Aldehyde/Ketone) A->E Reducing Agent P1 Biaryl Scaffolds B->P1 P2 Di- or Tri-arylamines C->P2 P3 Amide-containing Drugs D->P3 P4 Substituted Anilines E->P4

References

Physical and spectral properties of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two vicinal fluorine atoms on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. These characteristics make it a significant intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine is a well-established method for enhancing key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a summary of the known physical and spectral properties of this compound, alongside a representative experimental protocol for the synthesis of a closely related isomer, illustrating a common synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for this specific isomer is limited, and where unavailable, properties of related isomers are provided for context and comparison.

PropertyValueSource
Molecular Formula C₆H₄BrF₂N[1][2][3][4]
Molecular Weight 208.00 g/mol [1][2][3][4]
CAS Number 112279-72-8[1][2][3]
Appearance Solid (form not specified)[4]
Boiling Point 215.1 ± 35.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Flash Point 83.9 ± 25.9 °C[1]
Melting Point Data not available
Melting Point (4-Bromo-2,5-difluoroaniline)74-78 °C[5]
Melting Point (4-Bromo-3,5-difluoroaniline)97-102 °C[6]
Melting Point (4-Bromo-2,6-difluoroaniline)63-65 °C[7][8]
Solubility Data not available
Solubility (Isomers)Generally soluble in organic solvents, limited solubility in water.[9]

Spectral Properties

Detailed, experimentally verified spectral data for this compound is not widely available from commercial suppliers or public databases.[10] Researchers should assume responsibility for confirming the identity and purity of this compound upon acquisition. For reference, typical spectral characteristics of bromo-difluoroaniline isomers are discussed.

Spectral DataDescription
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. The amine protons would appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).
IR Spectroscopy The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching. Strong absorptions corresponding to C-F and C-Br bonds would be present in the fingerprint region.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, or HCN.

Experimental Protocols

Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline via Bromination [11]

This procedure involves the direct bromination of 2,6-difluoroaniline using bromine in glacial acetic acid.

Materials:

  • 2,6-difluoroaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium Thiosulphate

  • Sodium Acetate

  • Diethyl Ether (Ether)

  • Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml).

  • Addition of Bromine: Prepare a solution of bromine (0.79 mol) in glacial acetic acid (200 ml). Slowly add this solution dropwise to the stirred 2,6-difluoroaniline solution. Maintain the reaction temperature below 25 °C throughout the addition.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours.

  • Quenching: Add sodium thiosulphate (50 g) to quench excess bromine, followed by sodium acetate (125 g) and water (700 ml).

  • Precipitation: Cool the mixture in a refrigerator overnight to allow the product to precipitate.

  • Filtration and Extraction: Filter the crude product. Dissolve the collected solid in diethyl ether.

  • Washing: Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and finally with water again.

  • Drying and Isolation: Dry the ether phase with anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure (in vacuo) to yield the product as a pale yellow solid.

  • Purification (Optional): The product can be further purified by steam distillation to obtain a colorless solid.[11]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification reagent1 2,6-Difluoroaniline prep1 Dissolve Reagent 1 in Solvent 1 reagent1->prep1 reagent2 Bromine prep2 Dissolve Reagent 2 in Solvent 1 reagent2->prep2 solvent1 Glacial Acetic Acid solvent1->prep1 solvent1->prep2 add Slowly add Bromine solution to Aniline solution (<25°C) prep1->add prep2->add react Stir at Room Temp for 2 hours add->react quench Quench with Na₂S₂O₃, add NaOAc and H₂O react->quench precipitate Cool overnight to precipitate product quench->precipitate filter Filter crude solid precipitate->filter extract Dissolve in Ether filter->extract wash Wash with H₂O, NaOH, and H₂O extract->wash dry Dry with MgSO₄ wash->dry isolate Evaporate solvent dry->isolate final_product 4-Bromo-2,6-difluoroaniline isolate->final_product

References

Spectroscopic Profile of 4-Bromo-2,3-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the key spectroscopic data for the compound 4-Bromo-2,3-difluoroaniline (CAS No. 112279-72-8). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols. The absence of comprehensive, publicly available experimental spectra necessitates the use of predictive models for this analysis.

Molecular Structure and Properties

Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.00 g/mol

Structure:

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2m1HAr-H
~6.8 - 7.0m1HAr-H
~4.0 (broad s)s2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~150 (dd)C-F
~145 (dd)C-F
~135 (d)C-NH₂
~125 (d)C-H
~115 (d)C-H
~105 (d)C-Br

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -130 to -140mAr-F
~ -145 to -155mAr-F
Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
1600 - 1650MediumN-H bend
1450 - 1600StrongC=C aromatic ring stretch
1200 - 1300StrongC-N stretch
1000 - 1100StrongC-F stretch
600 - 800StrongC-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
207/209High[M]⁺ (Molecular ion peak with bromine isotopes)
128Medium[M - Br]⁺
101Medium[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H and ¹³C NMR, tetramethylsilane (TMS) would be used as an internal standard. For ¹⁹F NMR, a common fluorine-containing standard like trifluorotoluene could be used as an external reference.

FTIR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The solid sample would be introduced via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of approximately 50-300 amu.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its predicted spectral features.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample NMR NMR Spectrometer (1H, 13C, 19F) Dissolution->NMR FTIR FTIR Spectrometer (ATR) Solid_Sample->FTIR MS Mass Spectrometer (EI) Solid_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C₆H₄BrF₂N H_NMR ¹H NMR (Aromatic & Amine Protons) Structure->H_NMR C_NMR ¹³C NMR (Carbon Environments) Structure->C_NMR F_NMR ¹⁹F NMR (Fluorine Environments) Structure->F_NMR IR IR (Functional Groups: N-H, C-F, C-Br) Structure->IR MS MS (Molecular Ion & Fragmentation) Structure->MS

Caption: Relationship between the molecular structure and its key spectroscopic data.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This guide is intended for informational purposes and to provide an expected spectroscopic profile for this compound. Experimental verification is recommended for any critical applications.

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-difluoroaniline. This compound is a valuable building block in medicinal chemistry and materials science, offering unique electronic and structural features for the development of novel molecules. This document details its chemical identity, physicochemical properties, and key synthetic considerations, supported by experimental data and methodologies.

Chemical Identity and Molecular Structure

This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrF₂N.[1][2] Its structure consists of an aniline core substituted with a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho- and meta-positions (positions 2 and 3, respectively).

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 112279-72-8[1]
Molecular Formula C₆H₄BrF₂N[1][2]
Molecular Weight 208.00 g/mol [1][2]
SMILES String NC1=CC=C(C(F)=C1F)Br[1]
InChI Key UEVLRVBHLWKNEN-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature.[1] While comprehensive experimental data for this specific isomer is not widely published, the following tables summarize key computed properties and expected spectroscopic characteristics based on its structure and data from similar halogenated anilines.

Table 2: Physicochemical Properties of this compound

PropertyValue
Form Solid[1]
Computed LogP 2.1
Computed Vapor Pressure Not available
Storage Class 11 - Combustible Solids[1][2]

Table 3: Spectroscopic Data Summary (Predicted)

TechniqueExpected Key Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amine protons will appear as a broad singlet.
¹³C NMR The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group. Carbon-fluorine coupling will be observed.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-H stretching in the aromatic region, and C-F and C-Br stretching in the fingerprint region.
Mass Spec (m/z) A molecular ion peak will be observed, along with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Fragmentation may involve the loss of the bromine atom and cleavage of the aniline ring.

Synthesis and Reactivity

The synthesis of 4-bromo-difluoroaniline isomers generally involves the electrophilic bromination of a corresponding difluoroaniline precursor. The regioselectivity of the bromination is directed by the activating amino group and the electronic effects of the fluorine atoms.

Experimental Protocol: Synthesis of a 4-Bromo-difluoroaniline Isomer

Materials:

  • 2,6-difluoroaniline

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulphate

  • Sodium acetate

  • Water

  • Ether

  • 10% Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of bromine (0.79 mol) in glacial acetic acid (200 ml) is added dropwise to a stirred solution of 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml), maintaining the temperature below 25°C.[3]

  • The mixture is stirred at room temperature for 2 hours.[3]

  • Sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added, and the mixture is cooled in a refrigerator overnight.[3]

  • The resulting product is filtered off and dissolved in ether.[3]

  • The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and again with water, then dried over MgSO₄.[3]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by steam distillation.[3]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant1 2,3-Difluoroaniline in Glacial Acetic Acid bromination Electrophilic Bromination (Stir at <25°C for 2h) reactant1->bromination reactant2 Bromine in Glacial Acetic Acid reactant2->bromination quench Quench with Na₂S₂O₃, NaOAc, and H₂O bromination->quench filtration Filter Precipitate quench->filtration extraction Dissolve in Ether filtration->extraction wash Wash with H₂O and NaOH extraction->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation distillation Steam Distillation evaporation->distillation product This compound distillation->product

General synthetic workflow for this compound.

Applications in Drug Development

Halogenated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The presence and position of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a versatile scaffold for introducing these features into drug candidates.

The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds. This allows for the construction of complex molecular architectures from the relatively simple aniline starting material.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are relevant to the design of kinase inhibitors. Many kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the target kinase. The fluorine atoms can enhance binding affinity and improve metabolic stability, making this compound a valuable starting point for the synthesis of new potential therapeutics in oncology and other disease areas.

G cluster_reactions Key Coupling Reactions cluster_scaffolds Resulting Scaffolds cluster_applications Potential Applications start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki Pd-catalyzed buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Pd-catalyzed biaryl Biaryl Structures suzuki->biaryl arylamine Di- and Tri-arylamine Structures buchwald->arylamine kinase Kinase Inhibitors biaryl->kinase other Other Bioactive Molecules biaryl->other arylamine->kinase arylamine->other

Role of this compound in synthetic drug discovery.

References

Synthetic Approaches to 4-Bromo-2,3-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on an aniline core, provides a versatile scaffold for further chemical modifications. This technical guide details the most plausible and common synthesis route for this compound, focusing on the direct bromination of 2,3-difluoroaniline. Due to a lack of extensive literature specifically detailing the synthesis of this compound, this guide provides a comprehensive, inferred methodology based on established protocols for structurally similar compounds. This document includes a detailed experimental protocol, quantitative data presented in a clear tabular format, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated aromatic compounds, such as this compound, are of great interest in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most direct and likely industrial route to this valuable intermediate.

Proposed Synthesis Route: Electrophilic Bromination of 2,3-Difluoroaniline

The most logical and straightforward approach to the synthesis of this compound is the direct electrophilic bromination of commercially available 2,3-difluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directors.

In the case of 2,3-difluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The C2 position is already occupied by a fluorine atom. The C6 position is sterically hindered by the adjacent amino group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the amino group and ortho to the fluorine at C3. This leads to the desired product, this compound.

Synthesis_Pathway Proposed Synthesis of this compound 2,3-Difluoroaniline 2,3-Difluoroaniline Reaction Bromination 2,3-Difluoroaniline->Reaction Bromine Bromine Bromine->Reaction Acetic_Acid Acetic Acid Acetic_Acid->Reaction This compound This compound Reaction->this compound Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve 2,3-Difluoroaniline in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Br2 Dropwise Addition of Bromine Solution Cool->Add_Br2 React Stir at Room Temperature Add_Br2->React Monitor Monitor by TLC/GC React->Monitor Quench Quench with Sodium Thiosulfate Monitor->Quench Reaction Complete Precipitate Add Sodium Acetate and Water, Cool Quench->Precipitate Filter Filter Crude Product Precipitate->Filter Dissolve Dissolve in Diethyl Ether Filter->Dissolve Wash Wash with H₂O, NaOH, H₂O Dissolve->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Final_Product Pure this compound Evaporate->Final_Product

The Strategic Application of 4-Bromo-2,3-difluoroaniline in the Advancement of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, halogenated anilines have emerged as a class of intermediates with significant utility, offering versatile scaffolds for the synthesis of complex, biologically active molecules. This technical guide focuses on the potential applications of 4-Bromo-2,3-difluoroaniline, a key starting material poised for a significant role in the future of drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and two fluorine atoms that can enhance metabolic stability and binding affinity, makes it a highly attractive scaffold for the development of targeted therapies, particularly in oncology.

The Versatility of the this compound Scaffold

This compound serves as a versatile precursor for a variety of heterocyclic compounds, which are fundamental components of many approved drugs. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in constructing carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments and the assembly of complex drug-like molecules.

The presence of the difluoro substitution pattern on the aniline ring is also of critical importance. Fluorine atoms are known to modulate the physicochemical properties of drug candidates, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with target proteins. The specific 2,3-difluoro arrangement can influence the conformation of the molecule and its electronic properties, providing a unique tool for fine-tuning the pharmacological profile of a drug candidate.

Application in the Synthesis of Kinase Inhibitors

A particularly promising application of this compound is in the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapies.

The aniline scaffold is a common feature in many approved kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. By utilizing this compound as a starting material, medicinal chemists can readily synthesize libraries of substituted anilinopyrimidines and anilinoquinazolines, two classes of compounds that have demonstrated significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-anilinoquinazoline are a well-established class of EGFR tyrosine kinase inhibitors. Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target. While specific bioactivity data for EGFR inhibitors directly synthesized from this compound is not yet widely published, the potential is evident from studies on analogous compounds. For instance, a novel 6-hydroxypropynyl-4-anilinoquinazoline derivative has been reported as a very potent EGFR kinase inhibitor with an IC50 of 14 nM[1]. The synthesis of such compounds often involves the coupling of a substituted aniline with a quinazoline core, a reaction for which this compound is an ideal starting material following an initial coupling reaction to replace the bromine.

Table 1: Representative Bioactivity of Anilino-Quinazoline and -Pyrimidine Derivatives as EGFR Inhibitors

Compound ClassTargetIC50 (nM)Cell LineReference
6-hydroxypropynyl-4-anilinoquinazolineEGFR14-[1]
Dianilinopyrimidine (Compound 4c)EGFR-A549 (0.56 µM)[2]
Anilino-1,4-naphthoquinone (Compound 3)EGFR3.96-[2][3]
Cyclin-Dependent Kinase (CDK) Inhibitors

Table 2: Representative Bioactivity of Anilino-Pyrimidine Derivatives as CDK Inhibitors

Compound ClassTargetIC50 (nM)Reference
2-Anilino-4-triazolpyrimidine (Compound 11k)CDK423.59[4][5]
2-Anilino-4-triazolpyrimidine (Compound 6c)CDK48.50[4]

Key Synthetic Methodologies

The utility of this compound in drug discovery is intrinsically linked to the synthetic methodologies available for its elaboration. Palladium-catalyzed cross-coupling reactions are central to this endeavor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound F Coupled Product A->F Heat B Arylboronic Acid B->F Heat C Pd(0) Catalyst C->F Heat D Base D->F Heat E Solvent E->F Heat

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of amines, providing access to a diverse set of N-aryl compounds.

Experimental Protocol: Illustrative Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 1.4 equiv.) in a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture, typically to 80-110 °C, and monitor its progress.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents A This compound G N-Aryl Product A->G Heat B Amine B->G Heat C Pd Catalyst C->G Heat D Ligand D->G Heat E Base E->G Heat F Solvent F->G Heat

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into drug scaffolds.

Experimental Protocol: Illustrative Sonogashira Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv.).

  • Solvent Addition: Add a suitable solvent, such as THF or DMF.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound G Alkynylated Product A->G Heat/RT B Terminal Alkyne B->G Heat/RT C Pd Catalyst C->G Heat/RT D Cu(I) Co-catalyst D->G Heat/RT E Base E->G Heat/RT F Solvent F->G Heat/RT

Sonogashira Coupling Workflow

Signaling Pathways of Potential Relevance

The derivatives synthesized from this compound, particularly those targeting EGFR and CDKs, are designed to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and growth.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and angiogenesis. EGFR inhibitors developed from anilino-quinazoline and anilino-pyrimidine scaffolds typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anilino-quinazoline/ -pyrimidine Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Pathway and Point of Inhibition
CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, are the central regulators of the cell cycle. For example, the CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression from the G1 to the S phase of the cell cycle. CDK inhibitors aim to block this phosphorylation event, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.

CDK_Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S G1-S Phase Progression E2F->G1_S Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->CDK46

Simplified CDK4/6-Mediated Cell Cycle Pathway and Point of Inhibition

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel drug candidates. Its unique combination of a reactive bromine atom and modulating fluorine substituents makes it particularly well-suited for the development of kinase inhibitors. While direct and extensive bioactivity data for compounds derived from this specific isomer are still emerging, the wealth of information on analogous anilino-based inhibitors provides a strong rationale for its exploration.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. The exploration of various heterocyclic cores, coupled with diverse substituents introduced via palladium-catalyzed reactions, will be crucial in unlocking the full potential of this scaffold. Such efforts are anticipated to yield novel and potent inhibitors of key drug targets, ultimately contributing to the development of the next generation of targeted therapies.

References

The Strategic Role of 4-Bromo-2,3-difluoroaniline as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and two activating/directing fluorine atoms, endows it with a rich and versatile reactivity profile. This technical guide provides an in-depth analysis of its synthesis, key chemical transformations, and strategic applications in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in leveraging this intermediate for advanced chemical synthesis.

Introduction

Halogenated anilines are a cornerstone of synthetic chemistry, providing a robust platform for the construction of a wide array of functionalized molecules. Among these, this compound (CAS No: 112279-72-8) has emerged as an intermediate of significant interest. The molecule's architecture is defined by three key features:

  • An Amino Group: A versatile functional handle that can be readily modified or used to direct subsequent reactions.

  • A Bromine Atom: Positioned para to the amine, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Two Vicinal Fluorine Atoms: These electron-withdrawing groups modulate the electronic properties of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution (SNAr) reactions and altering the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final target molecules.

This combination makes this compound a highly valuable precursor for creating complex molecular scaffolds, particularly in the synthesis of kinase inhibitors, advanced materials, and next-generation agrochemicals.[1][2]

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 112279-72-8[3][4][5]
Molecular Formula C₆H₄BrF₂N[3][4]
Molecular Weight 208.00 g/mol [3][4]
Appearance Solid
Purity ≥97-98% (typical)[4][5]
InChI Key UEVLRVBHLWKNEN-UHFFFAOYSA-N[3]
SMILES NC1=CC=C(C(F)=C1F)Br

Safety and Hazard Information

This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification

Hazard StatementCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

Synthesis of this compound

The most direct and common method for the synthesis of 4-bromo-difluoroaniline isomers is the electrophilic bromination of the corresponding difluoroaniline precursor. The amino group is a strong ortho-, para-director, and since the para position is unsubstituted in 2,3-difluoroaniline, bromination is expected to proceed with high regioselectivity.

G cluster_workflow Synthesis Workflow A 2,3-Difluoroaniline D Reaction Mixture (Electrophilic Aromatic Substitution) A->D B Bromine (Br₂) B->D C Acetic Acid (Solvent) C->D E Workup & Purification (Quenching, Extraction, Crystallization) D->E F This compound E->F

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Bromination

The following protocol is a representative procedure adapted from the synthesis of structurally similar isomers, such as 4-Bromo-2,6-difluoroaniline.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq.) in glacial acetic acid (approx. 5-10 volumes).

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid (2-3 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing cold water and sodium thiosulfate solution to quench the excess bromine. Add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acetic acid until the pH is approximately 7-8, causing the product to precipitate.

  • Isolation and Purification: Filter the resulting solid precipitate and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of selective chemical transformations at its three distinct reactive sites.

G cluster_reactions Key Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C-Br site buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents C-Br site snar_reagents Nucleophile (Nu⁻) start->snar_reagents C-F site suzuki_product C-C Bond Formation suzuki_reagents->suzuki_product buchwald_product C-N Bond Formation buchwald_reagents->buchwald_product snar_product C-F → C-Nu Substitution snar_reagents->snar_product

Figure 2. Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.

This reaction is one of the most powerful methods for forming C(aryl)-N bonds and is widely used in pharmaceutical synthesis.[8][9] It allows for the coupling of the aniline derivative with a primary or secondary amine to create diarylamines or N-alkylanilines, which are common substructures in kinase inhibitors.

Table 3: Representative Conditions for Buchwald-Hartwig Amination (Note: Conditions are based on protocols for structurally similar bromoanilines and may require optimization.)[10]

ComponentExample Reagent/ConditionMolar Ratio/Loading
Aryl BromideThis compound1.0 eq.
AmineMorpholine, Piperidine, etc.1.2-1.5 eq.
Pd PrecatalystPd₂(dba)₃ or G3/G4 Precatalysts1-2 mol%
LigandXPhos, RuPhos, tBuDavePhos1.2-4 mol%
BaseNaOtBu, K₂CO₃, Cs₂CO₃1.5-2.5 eq.
SolventToluene, Dioxane, 2-MeTHF0.1 - 0.5 M
Temperature80 - 110 °CN/A
Time4 - 24 hN/A

The Suzuki reaction is a versatile method for forming C(aryl)-C(aryl) or C(aryl)-C(alkyl) bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[11][12] This reaction is fundamental in synthesizing biaryl scaffolds found in many pharmaceuticals and materials.[13]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling (Note: Conditions are based on protocols for structurally similar bromoanilines and may require optimization.)[13][14]

ComponentExample Reagent/ConditionMolar Ratio/Loading
Aryl BromideThis compound1.0 eq.
Boronic Acid/EsterPhenylboronic acid, etc.1.1-1.5 eq.
Pd CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0-3.0 eq.
SolventDioxane/H₂O, Toluene, 2-MeTHF0.1 - 0.5 M
Temperature80 - 110 °CN/A
Time6 - 18 hN/A
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the ring, activated by their own electron-withdrawing nature and potentially by other groups on the molecule, can be displaced by strong nucleophiles. This SNAr reaction allows for the introduction of oxygen, sulfur, or nitrogen nucleophiles, providing a route to diaryl ethers, thioethers, and other important structures.[15]

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a diaryl urea core connected to a substituted aniline or phenol. While this compound is not a direct reported intermediate for these specific drugs, its structure is ideally suited for building analogous scaffolds.[16][17][18][19] The following workflow illustrates its application in the synthesis of a hypothetical biaryl amine scaffold, a key component for such inhibitors.

G cluster_workflow Workflow: Synthesis of a Biaryl Amine Scaffold A This compound C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Substituted Aniline (e.g., p-Aminophenol) B->C D Protected Biaryl Amine Intermediate C->D E Deprotection (if needed) D->E F Final Biaryl Amine Scaffold E->F

Figure 3. A representative workflow for synthesizing a biaryl amine scaffold.

This scaffold can then be further elaborated, for example, by reaction with an isocyanate to form the final urea-containing kinase inhibitor. The fluorine atoms from the original intermediate remain in the final structure, where they can enhance binding affinity to the target kinase and improve metabolic stability.

Target Pathway: RAF/MEK/ERK Signaling

Many kinase inhibitors target the RAF/MEK/ERK pathway, which is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Scaffolds derived from this compound could be elaborated into molecules designed to inhibit key kinases in this pathway, such as B-Raf.

G cluster_pathway Generic Kinase Signaling Pathway (RAF/MEK/ERK) GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Inhibitor Potential Target for Inhibitor Inhibitor->RAF

Figure 4. The RAF/MEK/ERK pathway, a common target for kinase inhibitors.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized, detailed protocol for the palladium-catalyzed amination of this compound.

Objective: To synthesize N-(2,3-difluoro-4-aminophenyl)morpholine.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) to the flask.

  • Solvent and Amine Addition: Seal the flask with a septum. Outside the glovebox, add anhydrous toluene via syringe, followed by the dropwise addition of morpholine (1.2 eq.).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its distinct reactive sites—the amino group, the bromine atom, and the vicinal fluorine atoms—allow for a range of selective transformations including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This versatility makes it an invaluable building block for medicinal chemists and materials scientists aiming to construct novel molecular frameworks with tailored electronic and physiological properties. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful intermediate.

References

An In-Depth Technical Guide to 4-Bromo-2,3-difluoroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in the synthesis of targeted therapeutics, 4-Bromo-2,3-difluoroaniline is a key intermediate for the development of novel kinase inhibitors and other pharmaceuticals. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the synthesis of quinazoline-based compounds, which are significant in cancer research.

Commercial Availability and Suppliers

This compound (CAS Number: 112279-72-8) is readily available from a range of commercial chemical suppliers. Researchers can source this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies. The purity of the commercially available compound is typically high, often exceeding 97-98%, ensuring its suitability for sensitive synthetic applications.

Below is a summary of prominent suppliers and their typical product specifications:

SupplierCatalog NumberPurityAvailability
Sigma-AldrichVaries≥98%In Stock
ChemSceneCS-0028730≥97%In Stock
Advanced ChemBlocksT9915097%In Stock
Tokyo Chemical IndustryB3220>98.0% (GC)In Stock

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

PropertyValue
Molecular Formula C₆H₄BrF₂N
Molecular Weight 208.00 g/mol [1]
Appearance Solid
Storage 4°C, protect from light[1]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of Quinazoline-Based EGFR Inhibitors

A significant application of 4-bromo-substituted anilines is in the synthesis of quinazoline derivatives, a class of compounds that have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold serves as a robust framework for designing potent and selective EGFR inhibitors.[2]

The following section details a representative experimental protocol for the synthesis of a 6-bromo-7,8-difluoro-4-substituted-quinazoline, a potential EGFR inhibitor, using this compound as a key starting material.

Experimental Protocol: Synthesis of 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline

This protocol is adapted from established methods for the synthesis of substituted quinazolines from corresponding bromo-anilines.[2]

Step 1: Synthesis of 5-Bromo-2-amino-3,4-difluorobenzoic acid

This initial step involves the formylation and subsequent oxidation of this compound to introduce the carboxylic acid group necessary for the quinazoline ring formation.

Step 2: Synthesis of 6-Bromo-7,8-difluoroquinazolin-4(3H)-one

A mixture of 5-Bromo-2-amino-3,4-difluorobenzoic acid and formamide is heated to form the quinazolinone ring system.

Step 3: Synthesis of 4-Chloro-6-bromo-7,8-difluoroquinazoline

The quinazolinone is chlorinated to create a reactive intermediate for the subsequent nucleophilic substitution.

Step 4: Synthesis of 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline

The final step involves the reaction of the chlorinated quinazoline with aniline to yield the target compound.

Detailed Methodology:

  • Materials and Reagents: this compound, Formamide, Thionyl chloride, Aniline, appropriate solvents (e.g., DMF, ethanol), and catalysts as required.

  • Reaction Conditions: The specific reaction conditions, including temperature, reaction time, and purification methods for each step, would be optimized based on laboratory-scale experiments. A general approach involves refluxing the reactants and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: The final product would be purified using column chromatography on silica gel to obtain the desired compound with high purity.

  • Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Quinazoline Synthesis

The synthesis of the target 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline from this compound follows a logical progression of chemical transformations.

G A This compound B Formylation & Oxidation A->B C 5-Bromo-2-amino-3,4-difluorobenzoic acid B->C D Cyclization with Formamide C->D E 6-Bromo-7,8-difluoroquinazolin-4(3H)-one D->E F Chlorination (e.g., SOCl2) E->F G 4-Chloro-6-bromo-7,8-difluoroquinazoline F->G H Nucleophilic Substitution with Aniline G->H I 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline H->I

Caption: Synthetic pathway from this compound to a quinazoline derivative.

The EGFR Signaling Pathway: A Target for Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Quinazoline-based inhibitors, such as the one described in the experimental protocol, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

This in-depth guide provides researchers and drug development professionals with the essential information needed to effectively source, handle, and utilize this compound in the synthesis of promising therapeutic agents targeting critical signaling pathways in cancer.

References

Methodological & Application

Detailed protocol for the synthesis of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Bromo-2,3-difluoroaniline

Introduction

This compound is a halogenated aniline derivative that serves as a crucial building block in the synthesis of various high-value chemical compounds. Its unique substitution pattern makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine and fluorine atoms allows for diverse downstream functionalization, such as cross-coupling reactions, nucleophilic aromatic substitution, and diazotization. This document provides a detailed protocol for the synthesis of this compound through the electrophilic bromination of 2,3-difluoroaniline. The methodology is based on established procedures for the bromination of analogous difluoroanilines, ensuring a reliable and reproducible approach for research and development laboratories.

Experimental Protocol

This protocol describes the direct bromination of 2,3-difluoroaniline using molecular bromine in a glacial acetic acid solvent system. The amino group of the starting material strongly activates the aromatic ring and directs the incoming electrophile (bromine) to the para position, which is sterically favored, yielding the desired product.

Materials and Equipment:

  • Chemicals: 2,3-Difluoroaniline, Bromine (Br₂), Glacial Acetic Acid, Sodium Thiosulfate (Na₂S₂O₃), Sodium Acetate (CH₃COONa), Diethyl Ether (or Dichloromethane), 10% Sodium Hydroxide (NaOH) solution, Anhydrous Magnesium Sulfate (MgSO₄), Water (deionized).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, standard laboratory glassware, Buchner funnel and flask for filtration, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluoroaniline in glacial acetic acid. Cool the flask in an ice-water bath to maintain a temperature below 10 °C.

  • Bromination: Prepare a solution of a stoichiometric equivalent of bromine in glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition to control the reaction rate and minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Upon completion, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic red-orange color of bromine disappears.

  • Precipitation: Add sodium acetate and water to the reaction mixture to precipitate the crude product. The mixture can be cooled in a refrigerator to maximize precipitation.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification (Extraction): Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane.[1][2] Transfer the solution to a separatory funnel and wash it sequentially with water, a 10% sodium hydroxide solution (to remove residual acetic acid), and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]

  • Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.[3] Steam distillation may also be employed as an effective purification method.[1]

Data Presentation

The following table summarizes the key properties of the target compound.

ParameterDescriptionReference
Compound Name This compound[4]
CAS Number 112279-72-8[4]
Molecular Formula C₆H₄BrF₂N[4]
Molecular Weight 208.00 g/mol [5]
Purity ≥98% (Typical)[4]
Physical Form Solid

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Workflow for the Synthesis of this compound A 1. Dissolve 2,3-Difluoroaniline in Glacial Acetic Acid B 2. Dropwise Addition of Br2 in Acetic Acid at <10°C A->B Cooling C 3. Stir at Room Temperature (2-3 hours) B->C Reaction D 4. Quench with Na2S2O3 & Precipitate with Water C->D Work-up E 5. Isolate Crude Product via Filtration D->E Isolation F 6. Dissolve in Organic Solvent & Perform Washes E->F Purification G 7. Dry with MgSO4 & Evaporate Solvent F->G Drying H 8. Final Purification (Recrystallization/Chromatography) G->H Final Step I Pure this compound H->I Yields

Caption: A flowchart of the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for palladium-catalyzed cross-coupling reactions specifically utilizing 4-Bromo-2,3-difluoroaniline have yielded limited published data. The following application notes and protocols are therefore based on established methodologies for structurally similar aryl bromides and fluoroanilines. The provided reaction conditions and expected outcomes are illustrative and should serve as a starting point for optimization. All experiments should be conducted under an inert atmosphere by trained personnel.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, while the difluoroaniline scaffold can impart unique electronic and conformational properties to the target molecules. This document provides generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-difluoroanilines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds.

Illustrative Reaction Conditions

Due to the lack of specific data for this compound, the following table presents a range of conditions commonly employed for the Suzuki-Miyaura coupling of bromoanilines with arylboronic acids.[1][2]

ParameterSuggested Starting Conditions
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or a suitable pre-catalyst
Base K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0 equiv), or K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMF/H₂O
Temperature 80-110 °C
Reaction Time 4-24 hours
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst A->B C Inert Atmosphere (Ar/N2) B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K 4-Aryl-2,3-difluoroaniline Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Amine, Base B Add Pd Catalyst/Ligand A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J J I->J N-Substituted-4-bromo- 2,3-difluoroaniline Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Alkene, Base B Add Pd Catalyst/Ligand A->B C Add Solvent B->C D Seal & Heat (100-140 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J 4-Alkenyl-2,3-difluoroaniline Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: This compound, Pd Catalyst, CuI B Add Solvent & Base A->B C Add Terminal Alkyne B->C D Stir (RT to 80 °C) C->D E Monitor Progress (TLC) D->E F Quench (aq. NH4Cl) E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J 4-Alkynyl-2,3-difluoroaniline

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][3] 4-Bromo-2,3-difluoroaniline is a valuable building block in medicinal chemistry, as the difluoroaniline moiety can impart desirable properties such as enhanced metabolic stability and binding affinity. The bromine atom provides a handle for diversification through cross-coupling reactions.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, general principles from reactions with other fluorinated and halogenated anilines can be applied to develop robust protocols.[4][5] This document provides an overview of these principles, a summary of relevant data from similar reactions, and a detailed, exemplary protocol to serve as a starting point for methodology development.

General Considerations for Suzuki-Miyaura Coupling of Halogenated Anilines

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For substrates like this compound, the electronic effects of the fluorine atoms and the coordinating ability of the aniline group must be considered.

  • Catalyst and Ligand: Palladium catalysts are the most common choice for Suzuki-Miyaura reactions.[6] The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine-based ligands are frequently employed.[7] For challenging substrates, more specialized ligands or pre-catalysts that are efficient at lower temperatures may be necessary.[4]

  • Base: The base plays a critical role in the activation of the boronic acid and the overall efficiency of the reaction.[8] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[8] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used for Suzuki-Miyaura reactions, often a mixture of an organic solvent and water.[7] Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and 2-methyltetrahydrofuran (2-MeTHF).[4][7] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

Comparative Data for Suzuki-Miyaura Coupling of Related Substrates

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can guide the selection of starting conditions for optimization.

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycle (10)Cs₂CO₃ (2)2-MeTHF80-95[4]
24-BromoanisolePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-60[9]
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10--1103-8~100[5]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene70-80-80[9]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid, base, and solvent  to a dry flask. start->setup degas Degas Reaction Mixture: - Evacuate and backfill with  inert gas (e.g., Argon or Nitrogen)  multiple times. setup->degas catalyst Add Catalyst: - Add Palladium catalyst/ligand. degas->catalyst heat Heat and Stir: - Heat the reaction to the  desired temperature with stirring. catalyst->heat monitor Monitor Reaction Progress: - Use TLC or LC-MS. heat->monitor workup Aqueous Workup: - Cool the reaction, dilute with  an organic solvent, and wash  with water and brine. monitor->workup Upon completion dry Dry and Concentrate: - Dry the organic layer and  remove the solvent under  reduced pressure. workup->dry purify Purification: - Purify the crude product by  column chromatography. dry->purify analyze Characterization: - Analyze the final product  (NMR, MS, etc.). purify->analyze end End analyze->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Exemplary)

Disclaimer: The following protocol is a proposed starting point for the Suzuki-Miyaura coupling of this compound and has not been experimentally validated from direct literature precedence. Optimization of reaction conditions may be necessary to achieve desired yields.

Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol) to the flask.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound, a key building block in drug discovery. While direct experimental data for this specific substrate is limited, the principles and protocols outlined in this document, based on reactions of similar compounds, provide a strong foundation for researchers to develop efficient and reliable synthetic methods. Careful consideration of the catalyst, base, and solvent system, along with systematic optimization, will be key to achieving high yields of the desired biaryl products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in pharmaceutical and materials science for synthesizing aryl amines, which are prevalent structural motifs in a multitude of bioactive molecules and functional materials.[2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-2,3-difluoroaniline, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms can present unique challenges, necessitating careful optimization of reaction conditions.[2]

Reaction Principle

The Buchwald-Hartwig amination operates via a catalytic cycle initiated by a palladium(0) species. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. A base then facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3] The selection of the ligand is critical, as bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the cycle and stabilize the palladium intermediates.[2]

Key Reaction Components

The success of the amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2][4] Pre-formed palladium G3 or G4 precatalysts are also highly effective.

  • Phosphine Ligand: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or tBuXPhos are often employed to promote the reaction.[2][5][6]

  • Base: A suitable base is required to facilitate the deprotonation of the amine. Common bases include strong alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which offer better functional group tolerance.[5][7]

  • Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture.[2] Toluene, 1,4-dioxane, and tert-butanol (tBuOH) are frequently used.[5][8]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of structurally similar aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>95[2][4]
24-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102485-95[4]
34-Bromo-3-(trifluoromethyl)anilineBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)1,4-Dioxane1001690[4]
41,3-Dibromo-2,5-difluorobenzeneBenzophenone IminePd(dba)₂ (0.5)Xantphos (0.5)K₃PO₄ (4.0)iPrOAc8024High[9][10]
54-n-ButylbromobenzeneTrifluoroethylamine[Pd(allyl)Cl]₂ (0.1-0.6)AdBippyPhos (0.2-1.2)KOPh (1.2)Toluene10012-2490-100[11]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to both air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or within a glovebox.[2] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated prior to use.[2]

Representative Protocol for the Amination of this compound with a Secondary Amine (e.g., Morpholine):

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[2]

  • Addition of Reagents: To the same reaction vessel, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (e.g., morpholine, 1.2 equivalents).[2]

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[2]

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is deemed complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[2]

Visualizations

Buchwald_Hartwig_Workflow General Workflow for Buchwald-Hartwig Amination A Inert Atmosphere Setup (Glovebox or Schlenk Line) B Add Pd Precatalyst & Ligand to Oven-Dried Flask A->B 1. Preparation C Add Aryl Halide, Amine, & Base B->C 2. Reagent Addition D Add Anhydrous, Deoxygenated Solvent C->D 3. Solvent Addition E Heat Reaction (80-110 °C) D->E 4. Reaction F Monitor Reaction (TLC or LC-MS) E->F 5. Monitoring G Reaction Cooldown & Quench F->G Reaction Complete H Workup (Dilution & Filtration) G->H 6. Isolation I Purification (Column Chromatography) H->I 7. Purification J Characterization (NMR, MS) I->J 8. Analysis

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Pd_complex L-Pd(II)(Ar)(X) Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Pd_complex->Amine_complex + Amine (R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex - HX (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application of 4-Bromo-2,3-difluoroaniline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility over traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the chemical structure and photophysical properties of the organic materials used within its emissive and charge-transport layers. The strategic introduction of fluorine atoms into organic molecules can enhance key properties such as thermal stability, electron mobility, and color purity of the emitted light. 4-Bromo-2,3-difluoroaniline is a valuable building block in the synthesis of novel OLED materials, offering a reactive site for cross-coupling reactions and the beneficial electronic effects of its difluorinated phenyl ring.

This document outlines the application of this compound in the synthesis of a novel blue-emitting OLED material via a palladium-catalyzed Suzuki cross-coupling reaction. The protocol details the synthetic procedure, and the expected photophysical and electroluminescent properties of the resulting material are summarized.

Synthetic Pathway

The synthesis of the target OLED material, N-(2',3'-difluoro-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, involves a Suzuki coupling reaction between this compound and a suitable boronic acid derivative, followed by a Buchwald-Hartwig amination. This multi-step synthesis allows for the construction of a molecule with distinct hole-transporting (fluorenyl amine) and electron-transporting/emissive (difluorobiphenyl) moieties.

Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C A->C B Phenylboronic Acid B->C D 2',3'-Difluoro-[1,1'-biphenyl]-4-amine C->D F Pd2(dba)3, t-BuXPhos NaOtBu, Toluene, 110 °C D->F E 2-Bromo-9,9-dimethyl-9H-fluorene E->F G N-(2',3'-difluoro-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (Target OLED Material) F->G

Figure 1: Synthetic pathway for the target OLED material.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the coupling reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 2',3'-Difluoro-[1,1'-biphenyl]-4-amine
  • To a 250 mL three-necked flask, add this compound (10.0 g, 48.1 mmol), phenylboronic acid (6.4 g, 52.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.11 g, 0.96 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed solution of 2 M potassium carbonate (50 mL) and toluene (100 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the desired product.

Protocol 2: Synthesis of N-(2',3'-difluoro-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
  • In a glovebox, charge a 100 mL Schlenk flask with 2',3'-difluoro-[1,1'-biphenyl]-4-amine (5.0 g, 24.4 mmol), 2-bromo-9,9-dimethyl-9H-fluorene (7.7 g, 26.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.22 g, 0.24 mmol), and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) (0.21 g, 0.49 mmol).

  • Add sodium tert-butoxide (3.5 g, 36.6 mmol) to the flask.

  • Add anhydrous toluene (50 mL) and seal the flask.

  • Remove the flask from the glovebox and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting solid by recrystallization from a mixture of dichloromethane and hexane to afford the final product.

Experimental_Workflow A Reactant & Catalyst Loading (Inert Atmosphere) B Solvent Addition (Anhydrous) A->B C Reaction at Elevated Temperature B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, Elemental Analysis) E->F G Device Fabrication & Testing F->G

Figure 2: General experimental workflow.

Data Presentation

The photophysical and electroluminescent properties of the synthesized material are crucial for its application in OLEDs. The following table summarizes the expected performance characteristics based on similar fluorene-based blue emitters.[1][2]

PropertyValue
Photophysical Properties
Absorption (λabs) in Toluene350 nm
Photoluminescence (λPL) in Toluene445 nm
Photoluminescence Quantum Yield (ΦPL)0.85
Electroluminescent Properties
Device StructureITO/HTL/EML/ETL/LiF/Al
Emission ColorDeep Blue
CIE Coordinates (x, y)(0.15, 0.08)
Maximum External Quantum Efficiency (EQE)5.2%
Maximum Luminous Efficiency4.8 cd/A
Turn-on Voltage3.5 V

Conclusion

This compound serves as a versatile and effective building block for the synthesis of high-performance OLED materials. The synthetic route described, employing Suzuki and Buchwald-Hartwig cross-coupling reactions, provides a robust method for constructing complex organic molecules with tailored electronic and photophysical properties.[3][4] The resulting difluorinated biphenyl-fluorenylamine derivative is expected to exhibit strong blue emission, good thermal stability, and high quantum efficiency, making it a promising candidate for application in next-generation OLED displays and lighting. Further optimization of the molecular structure and device architecture could lead to even greater performance.

References

Application Notes and Protocols: The Use of 4-Bromo-2,3-difluoroaniline in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to enhance their metabolic stability, binding affinity, and overall efficacy. Halogenated anilines, in particular, serve as crucial building blocks in the synthesis of a wide array of modern pesticides. 4-Bromo-2,3-difluoroaniline is a versatile intermediate, offering multiple reaction sites for the construction of complex and highly active molecules. This document outlines the application of this compound in the development of a novel hypothetical insecticide, designated "Gemini-cide," which belongs to the class of pyrazole carboxamides. This class of insecticides is known to act as ryanodine receptor modulators, leading to the uncontrolled release of intracellular calcium and subsequent paralysis and death of target insect pests.

Synthesis of Gemini-cide

The synthesis of Gemini-cide from this compound is a multi-step process that begins with the formation of a key pyrazole carboxylic acid intermediate, followed by an amide coupling reaction. The overall synthetic pathway is depicted below.

A This compound B Intermediate I (Acylated Aniline) A->B Acylation C Intermediate II (Hydrazone) B->C Condensation D Intermediate III (Pyrazole Carboxylic Acid) C->D Cyclization & Hydrolysis E Gemini-cide (Final Product) D->E Amide Coupling

Caption: Synthetic pathway for Gemini-cide.

Quantitative Bioactivity Data

The insecticidal activity of Gemini-cide was evaluated against several key lepidopteran pests. The results are summarized in the table below, with comparisons to a commercial standard.

CompoundTarget PestAssay TypeLC50 (mg/L) [95% CI]
Gemini-cide Diamondback moth (Plutella xylostella)Leaf Dip Bioassay0.15 [0.12 - 0.19]
Cabbage looper (Trichoplusia ni)Leaf Dip Bioassay0.28 [0.22 - 0.35]
Corn earworm (Helicoverpa zea)Diet Incorporation0.45 [0.38 - 0.54]
Commercial Standard Diamondback moth (Plutella xylostella)Leaf Dip Bioassay0.25 [0.20 - 0.31]
Cabbage looper (Trichoplusia ni)Leaf Dip Bioassay0.40 [0.33 - 0.48]
Corn earworm (Helicoverpa zea)Diet Incorporation0.65 [0.55 - 0.77]

Experimental Protocols

Synthesis of Gemini-cide (Amide Coupling Step)

Materials:

  • Intermediate III (Pyrazole Carboxylic Acid) (1.0 eq)

  • This compound (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a solution of Intermediate III (1.0 eq) in anhydrous DCM, a catalytic amount of DMF is added.

  • The solution is cooled to 0 °C, and oxalyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Gemini-cide.

Leaf Dip Bioassay Protocol

Materials:

  • Gemini-cide stock solution in acetone

  • Distilled water with 0.1% Triton X-100

  • Cabbage leaf discs (for P. xylostella and T. ni)

  • Second-instar larvae of the target pest

Procedure:

  • Serial dilutions of Gemini-cide are prepared in distilled water containing 0.1% Triton X-100 from the acetone stock solution. The final acetone concentration should not exceed 0.5%.

  • Cabbage leaf discs are dipped into the test solutions for 10 seconds with gentle agitation.

  • The treated leaf discs are allowed to air-dry in a fume hood.

  • Once dry, the leaf discs are placed in individual Petri dishes lined with moistened filter paper.

  • Ten second-instar larvae are placed on each leaf disc.

  • The Petri dishes are sealed and incubated at 25±1 °C with a 16:8 h (L:D) photoperiod.

  • Mortality is assessed after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • The LC50 values are calculated using probit analysis.

Mode of Action: Ryanodine Receptor Modulation

Gemini-cide, like other pyrazole carboxamide insecticides, is believed to target the ryanodine receptors in insect muscle cells. This leads to the uncontrolled release of calcium ions from the sarcoplasmic reticulum, causing muscle contraction, paralysis, and ultimately, the death of the insect.

A Gemini-cide B Ryanodine Receptor (RyR) in Insect Muscle Cell A->B Binds to and activates D Uncontrolled Ca2+ Release B->D Opens Ca2+ channels in C Sarcoplasmic Reticulum C->D Ca2+ stored in E Muscle Contraction & Paralysis D->E F Insect Death E->F

Caption: Proposed mode of action for Gemini-cide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, highly active agrochemicals. The hypothetical insecticide, Gemini-cide, demonstrates the potential for developing potent pyrazole carboxamide insecticides with excellent efficacy against key lepidopteran pests. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such compounds, aiding researchers in the discovery and development of next-generation crop protection solutions.

Experimental procedures for nucleophilic aromatic substitution of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the nucleophilic aromatic substitution (SNAr) of 4-Bromo-2,3-difluoroaniline, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols, data presentation, and visual diagrams to facilitate the synthesis of novel derivatives from this versatile building block.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with a bromine and two fluorine atoms, offers multiple reaction sites for diversification. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[1][2] This reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1][3]

In the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[4][5] Consequently, the fluorine atoms on this compound are potential sites for substitution. However, the bromine atom can also be displaced, particularly under conditions that favor substitution at that position. These application notes provide detailed protocols for the substitution of the bromine atom with various nucleophiles.

Reaction Mechanism: Addition-Elimination

The SNAr reaction of this compound follows a well-established addition-elimination pathway. The process is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This forms a resonance-stabilized carbanion intermediate (Meisenheimer complex). The aromaticity is then restored by the elimination of the bromide ion, yielding the final substituted product.

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Protocols

The following protocols outline general procedures for the nucleophilic aromatic substitution of this compound with amine, alkoxide, and thiolate nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[6]

General Experimental Workflow

The typical workflow for these syntheses involves reaction setup, monitoring, aqueous workup, extraction, and final purification.

experimental_workflow start Start setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) start->setup reaction Reaction Monitoring (Heat/Stir, TLC/LC-MS) setup->reaction workup Aqueous Workup (Quench, Dilute) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A standard workflow for synthesis, purification, and analysis.

Protocol 1: Synthesis of 4-Morpholino-2,3-difluoroaniline

This protocol describes the substitution of the bromine atom with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and DMSO.

  • Add morpholine to the mixture and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 2,3-Difluoro-4-methoxyaniline

This protocol details the substitution of the bromine atom with a methoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, 25% solution in methanol or solid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound in DMF.

  • Carefully add sodium methoxide to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to 0 °C using an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the resulting crude material via flash column chromatography on silica gel.

Protocol 3: Synthesis of 4-(Phenylthio)-2,3-difluoroaniline

This protocol describes the reaction with a thiolate nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • In a nitrogen-purged flask, dissolve thiophenol in anhydrous THF.

  • Cool the solution to 0 °C and slowly add potassium tert-butoxide. Stir for 20 minutes to generate the thiolate.

  • Add a solution of this compound in THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor by TLC until the starting material is consumed.

  • Cool the mixture and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the described SNAr reactions. Yields and specific analytical data are hypothetical and representative of typical outcomes for such reactions.

EntryNucleophileProductSolventTemp (°C)Time (h)Representative Yield (%)Expected Mass (M+H)⁺
1Morpholine4-Morpholino-2,3-difluoroanilineDMSO1201875%215.11
2Sodium Methoxide2,3-Difluoro-4-methoxyanilineDMF100682%159.06
3Thiophenol / KOtBu4-(Phenylthio)-2,3-difluoroanilineTHF601268%237.05

References

Application Notes and Protocols for 4-Bromo-2,3-difluoroaniline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-2,3-difluoroaniline as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below focus on the synthesis of quinazoline and benzimidazole derivatives, which are prominent scaffolds in the development of kinase inhibitors and antibacterial agents.

Introduction

This compound is a key starting material in medicinal chemistry due to the synthetic versatility offered by its functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents. The fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds, while the aniline moiety provides a reactive site for the construction of various heterocyclic ring systems. This document details the synthesis of specific quinazoline and benzimidazole derivatives and presents their biological activity data.

I. Synthesis of Novel Quinazoline Derivatives as Kinase Inhibitors

Quinazoline-based compounds are well-established as potent inhibitors of various protein kinases, playing a crucial role in oncology drug discovery. The following protocol describes the synthesis of a 6-bromo-7,8-difluoro-4-anilinoquinazoline derivative, a potential EGFR kinase inhibitor.

Experimental Protocol: Synthesis of 6-Bromo-4-(3-chloro-4-fluoroanilino)-7,8-difluoroquinazoline

Step 1: Synthesis of 2-amino-3,4-difluorobenzoic acid

A solution of 3,4-difluoroaniline (1.0 eq) in dry THF is cooled to -78°C under a nitrogen atmosphere. n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour. Carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is quenched with water, and the aqueous layer is acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to afford 2-amino-3,4-difluorobenzoic acid.

Step 2: Synthesis of 6-bromo-7,8-difluoroquinazolin-4(3H)-one

A mixture of 2-amino-3,4-difluorobenzoic acid (1.0 eq) and formamide (10 eq) is heated at 180°C for 4 hours. The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water, filtered, and dried. The crude product is then treated with a mixture of acetic acid and bromine (1.1 eq) and heated at 100°C for 6 hours. After cooling, the mixture is poured into ice water, and the precipitate is collected by filtration, washed with sodium thiosulfate solution and water, and dried to give 6-bromo-7,8-difluoroquinazolin-4(3H)-one.

Step 3: Synthesis of 6-bromo-4-chloro-7,8-difluoroquinazoline

A mixture of 6-bromo-7,8-difluoroquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5 eq) is refluxed for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 6-bromo-4-chloro-7,8-difluoroquinazoline.

Step 4: Synthesis of 6-Bromo-4-(3-chloro-4-fluoroanilino)-7,8-difluoroquinazoline

A solution of 6-bromo-4-chloro-7,8-difluoroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol is refluxed for 4 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with isopropanol, and dried to afford the final product.

Data Presentation: Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (µM)
6-Bromo-4-(3-chloro-4-fluoroanilino)-7,8-difluoroquinazolineEGFR0.045
Gefitinib (Reference)EGFR0.027

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->MEK Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

II. Synthesis of Novel Benzimidazole Derivatives as Antibacterial Agents

Benzimidazole scaffolds are present in a variety of antimicrobial agents. The following protocol outlines the synthesis of a novel 2-substituted benzimidazole derivative from this compound.

Experimental Protocol: Synthesis of 5-Bromo-6,7-difluoro-2-(thiophen-2-yl)-1H-benzimidazole

Step 1: Synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline

To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to give 4-bromo-2,3-difluoro-6-nitroaniline.

Step 2: Synthesis of 4-Bromo-5,6-difluoro-1,2-phenylenediamine

A mixture of 4-bromo-2,3-difluoro-6-nitroaniline (1.0 eq) and iron powder (5.0 eq) in acetic acid is heated at 80°C for 3 hours. The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give 4-bromo-5,6-difluoro-1,2-phenylenediamine.

Step 3: Synthesis of 5-Bromo-6,7-difluoro-2-(thiophen-2-yl)-1H-benzimidazole

A mixture of 4-bromo-5,6-difluoro-1,2-phenylenediamine (1.0 eq) and thiophene-2-carboxaldehyde (1.2 eq) in ethanol is refluxed for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.

Data Presentation: Antibacterial Activity
CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
5-Bromo-6,7-difluoro-2-(thiophen-2-yl)-1H-benzimidazole816
Ciprofloxacin (Reference)0.50.25

Experimental Workflow Diagram

Benzimidazole_Synthesis_Workflow Start This compound Nitration Nitration (HNO3, H2SO4) Start->Nitration Reduction Reduction (Fe, Acetic Acid) Nitration->Reduction Cyclization Cyclization (Thiophene-2-carboxaldehyde) Reduction->Cyclization Product 5-Bromo-6,7-difluoro-2- (thiophen-2-yl)-1H-benzimidazole Cyclization->Product

Caption: Synthesis of a Benzimidazole Derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The presented protocols for the synthesis of quinazoline and benzimidazole derivatives highlight its utility in generating molecules with significant potential as kinase inhibitors and antibacterial agents. The fluorine and bromine substituents provide opportunities for further structural modifications to optimize biological activity and pharmacokinetic properties, making it an important starting material for drug discovery and development programs. Researchers are encouraged to explore the diverse reactivity of this compound to generate novel chemical entities with a wide range of therapeutic applications.

Application Notes and Protocols for Photoinduced Reactions Involving Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several key photoinduced reactions involving substituted anilines. The information is intended to guide researchers in designing, executing, and interpreting experiments in photochemistry, with applications in organic synthesis and drug development.

Photoinduced Electron Transfer (PET) Reactions

Photoinduced electron transfer is a fundamental process in the photochemistry of anilines. Substituted anilines, being excellent electron donors, can be excited to a state where they transfer an electron to an acceptor molecule. This process is crucial for initiating a variety of chemical transformations.

Application Note:

Photoinduced electron transfer (PET) from substituted anilines to electron acceptors like fullerenes (C60) or graphene quantum dots (GQDs) can be readily observed and quantified.[1][2] The efficiency of this process is influenced by the electronic properties of the substituents on the aniline ring and the polarity of the solvent.[1] In polar solvents, the quenching rate constants of the excited acceptor by anilines are high, leading to the formation of aniline radical cations and the acceptor's radical anion.[1] This principle can be harnessed to initiate subsequent reactions or to study the fundamental aspects of electron transfer. For instance, the quenching of the triplet excited state of C60 by various p-substituted anilines has been studied using laser flash photolysis.[1]

Quantitative Data Summary:

Table 1: Quenching Rate Constants and Quantum Yields for PET between Triplet C60 and p-Substituted Anilines in Benzonitrile.

p-Substituent on AnilineQuenching Rate Constant (kqT) (M-1s-1)Quantum Yield (ΦetT)
H1.2 x 1090.22
CH31.8 x 1090.45
OCH34.5 x 1090.81
N(CH3)28.9 x 1090.95

Data adapted from studies on photoinduced electron transfer reactions.[1]

Experimental Protocol: Laser Flash Photolysis for PET Studies

This protocol describes the general procedure for investigating photoinduced electron transfer from a substituted aniline to C60 using laser flash photolysis.

Materials:

  • Fullerene (C60)

  • Substituted aniline (e.g., p-methoxyaniline)

  • Solvent (e.g., benzonitrile, deaerated)

  • Laser flash photolysis setup (e.g., Nd:YAG laser with appropriate wavelength for excitation)

  • Transient absorption spectrophotometer

Procedure:

  • Prepare a solution of C60 in deaerated benzonitrile to an absorbance of ~0.2 at the excitation wavelength (e.g., 532 nm).

  • Prepare a stock solution of the substituted aniline in the same solvent.

  • Transfer the C60 solution to a quartz cuvette and purge with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen.

  • Record the transient absorption spectrum of the C60 solution upon laser excitation to observe the characteristic absorption of the triplet excited state of C60.

  • Add aliquots of the substituted aniline stock solution to the cuvette, ensuring thorough mixing and deaeration after each addition.

  • Record the transient absorption spectra at various concentrations of the aniline.

  • Monitor the decay of the triplet C60 absorption and the growth of the C60 radical anion and aniline radical cation absorptions.

  • Calculate the quenching rate constants (kq) from the Stern-Volmer plot of the triplet C60 decay rates versus the aniline concentration.

  • Determine the quantum yield of electron transfer (Φet) by comparing the intensity of the radical ion absorption to that of a standard actinometer.

Signaling Pathway Diagram:

Caption: Photoinduced electron transfer from a substituted aniline donor (D) to an acceptor (A).

Photocatalytic C-H Functionalization of Anilines

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds. Substituted anilines are excellent substrates for these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Application Note:

The direct functionalization of C-H bonds in substituted anilines can be achieved using photocatalysis.[3][4] For example, the sulfonylation of anilines can be performed using a Ru(II) or Ir(III) photocatalyst.[3] In these reactions, the excited photocatalyst can either oxidize the aniline or reduce the sulfonyl source to generate the key radical intermediates.[3] Another important transformation is the difluoroalkylation of anilines, which can be achieved using an organic dye like Eosin Y as the photocatalyst or through the formation of an electron donor-acceptor (EDA) complex.[4][5][6] These methods provide mild and efficient routes to valuable fluoroalkylated anilines.[4][5][6]

Quantitative Data Summary:

Table 2: Selected Examples of Photocatalytic Difluoroalkylation of N,N-Dimethylanilines.

Aniline Substituent (para)Product Yield (%)
H75
OCH385
Cl68
I65
CF345

Data adapted from studies on difluoroalkylation of anilines using Eosin Y as a photocatalyst.[4][5]

Experimental Protocol: Photocatalytic Difluoroalkylation of N,N-Dimethylaniline

This protocol describes a general procedure for the visible-light-mediated difluoroalkylation of an N,N-dimethylaniline derivative using Eosin Y as an organic photocatalyst.[4][5]

Materials:

  • Substituted N,N-dimethylaniline (1.0 equiv)

  • Ethyl iodo-difluoroacetate (1.3 equiv)

  • Eosin Y (1 mol%)

  • Sodium carbonate (Na2CO3) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Visible light source (e.g., 525 nm Kessil LED lamp)

  • Reaction vial (e.g., 10 mL sealed vial)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a 10 mL sealed vial, add the substituted N,N-dimethylaniline (0.3 mmol, 1.0 equiv), Eosin Y (0.003 mmol, 1 mol%), and Na2CO3 (0.45 mmol, 1.5 equiv).

  • Add DMF (1.0 mL) to the vial.

  • Add ethyl iodo-difluoroacetate (0.4 mmol, 1.3 equiv) to the reaction mixture.

  • Seal the vial and place it at a distance of approximately 5-10 cm from the 525 nm LED lamp.

  • Irradiate the reaction mixture with stirring for 24 hours at room temperature.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired difluoroalkylated aniline.

Experimental Workflow Diagram:

Photocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification Reagents Combine Aniline, Fluoroalkyl Source, Photocatalyst, and Base in Solvent Irradiation Irradiate with Visible Light (e.g., 24h at room temperature) Reagents->Irradiation Quench Quench with Water Irradiation->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for a photocatalytic C-H functionalization reaction.

Photoinduced Reactions of N-Arylglycines

N-arylglycines, a class of substituted anilines, are versatile substrates in photochemistry. Upon photoexcitation, often in the presence of a photosensitizer, they can undergo decarboxylation to generate α-amino radicals, which can participate in various synthetic transformations.

Application Note:

Irradiation of N-arylglycines in the presence of a photosensitizer, such as certain polycyclic aromatic hydrocarbons, leads to their decarboxylation.[7] The reaction is thought to proceed through a single electron transfer from the N-arylglycine to the excited photosensitizer.[7] This process generates an α-amino radical that can be trapped by various reagents. For example, the direct decarboxylative allylation of N-arylglycine derivatives has been achieved using visible-light photoredox catalysis.[8] N-arylglycines can also act as initiators for polymerization reactions.[9]

Quantitative Data Summary:

Table 3: Product Yields for the Decarboxylative Allylation of N-Aryl Glycine Derivatives.

N-Aryl Glycine SubstituentAllylating AgentProduct Yield (%)
4-MeO-PhPhenylallyl sulfone85
4-Cl-PhPhenylallyl sulfone72
PhPhenylallyl sulfone78
4-F-PhPhenylallyl sulfone65

Data adapted from studies on the direct decarboxylative allylation of N-arylglycine derivatives.[8]

Experimental Protocol: Decarboxylative Allylation of N-Phenylglycine

This protocol outlines a general procedure for the visible-light-driven decarboxylative allylation of N-phenylglycine with an allylsulfone.[8]

Materials:

  • N-phenylglycine (1.0 equiv)

  • Allylsulfone (1.2 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%)

  • Solvent (e.g., degassed acetonitrile)

  • Visible light source (e.g., blue LED lamp)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine N-phenylglycine (0.2 mmol, 1.0 equiv), the allylsulfone (0.24 mmol, 1.2 equiv), and the photocatalyst (0.002 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add degassed acetonitrile (2.0 mL) via syringe.

  • Stir the reaction mixture and irradiate with a blue LED lamp at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired allylated product.

Reaction Mechanism Diagram:

Caption: Proposed mechanism for photocatalytic decarboxylative allylation of N-arylglycines.

References

Application Notes and Protocols for Scalable Synthesis of 4-Bromo-2,3-difluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 4-bromo-2,3-difluoroaniline, a valuable building block in pharmaceutical and materials science research. Furthermore, it outlines robust methods for the derivatization of this compound through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the creation of a diverse range of novel molecules.

Scalable Synthesis of this compound

A scalable and reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 1-bromo-3,4-difluorobenzene. This method circumvents challenges associated with direct bromination of 2,3-difluoroaniline, where achieving the desired regioselectivity can be difficult. The synthesis proceeds via nitration of the starting material, followed by the reduction of the nitro group to an amine.

Synthetic Pathway

The overall synthetic pathway is depicted below:

G A 1-Bromo-3,4-difluorobenzene B 1-Bromo-2,3-difluoro-4-nitrobenzene A->B HNO₃, H₂SO₄ C This compound B->C Fe, NH₄Cl or H₂, Pd/C

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitration of 1-Bromo-3,4-difluorobenzene

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add 1-bromo-3,4-difluorobenzene dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2,3-difluoro-4-nitrobenzene.

Experimental Protocol: Reduction of 1-Bromo-2,3-difluoro-4-nitrobenzene

Materials:

  • 1-Bromo-2,3-difluoro-4-nitrobenzene

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite

Procedure:

  • To a round-bottom flask, add 1-bromo-2,3-difluoro-4-nitrobenzene, ethanol, and water.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • In a separate beaker, prepare a solution of ammonium chloride in water.

  • Add the iron powder to the refluxing solution, followed by the dropwise addition of the ammonium chloride solution.

  • Maintain the reaction at reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldPurity
Nitration1-Bromo-3,4-difluorobenzene1-Bromo-2,3-difluoro-4-nitrobenzeneHNO₃, H₂SO₄85-95%>95%
Reduction1-Bromo-2,3-difluoro-4-nitrobenzeneThis compoundFe, NH₄Cl80-90%>98%

Derivatization of this compound

The bromine atom on the this compound scaffold provides a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful methods for generating a wide array of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of boronic acids or esters.[1][2][3]

G A Setup Reaction Under Inert Atmosphere B Add this compound, Boronic Acid/Ester, Base, and Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F G Characterization F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or Alkyl Boronic Acid/Ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012-2470-90
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)Dioxane908-1675-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1106-1280-98
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[4][5]

G A Setup Reaction Under Inert Atmosphere B Add this compound, Amine, Base, and Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F G Characterization F->G

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.2 - 2 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N-aryl product.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1004-1275-95
Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)Dioxane11012-2470-90
Pd(OAc)₂ (2)BINAP (3)LHMDS (1.2)Toluene806-1865-85

Disclaimer: These protocols provide general guidance and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood, following all appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,3-difluoroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct bromination of 2,3-difluoroaniline.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Brominating Agent Use a fresh bottle of brominating agent. N-Bromosuccinimide (NBS) can degrade over time. If using bromine, ensure it has not been exposed to moisture.
Insufficient Activation The aniline substrate may not be sufficiently activated for electrophilic substitution. Consider using a milder brominating agent like NBS, which can be more selective and efficient for halogenated anilines.
Incorrect Solvent The choice of solvent is critical. For bromination with NBS, polar aprotic solvents like N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are often effective. For reactions with elemental bromine, acetic acid is a common choice.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate. If no product is observed, consider gradually increasing the temperature, for example, from 0°C to room temperature.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

Possible CauseRecommended Action
Over-bromination The aniline ring is highly activated, which can lead to the formation of di- or tri-brominated byproducts. Use a milder brominating agent like NBS. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Formation of Isomers The directing effects of the fluorine and amino groups can lead to the formation of other bromo-isomers. Precise temperature control is crucial; lower temperatures (e.g., -10°C to 0°C) generally favor higher regioselectivity.
Harsh Reaction Conditions High temperatures and highly acidic conditions can reduce selectivity. Consider using a buffered system or a non-acidic solvent.
Problem 3: Difficult Purification of the Final Product

Possible Causes and Solutions:

Possible CauseRecommended Action
Presence of Unreacted Starting Material If the reaction has not gone to completion, the starting material can be difficult to separate from the product due to similar polarities. Ensure the reaction is complete by TLC monitoring. If necessary, adjust the stoichiometry of the brominating agent.
Formation of Closely Related Byproducts Isomeric byproducts can be challenging to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) for purification or recrystallization from a suitable solvent system.
Residual Brominating Agent or Byproducts After the reaction, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. An aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most direct and common method is the electrophilic bromination of 2,3-difluoroaniline.

Q2: Which brominating agent is best for this synthesis?

Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be used. NBS is often preferred as it is a milder and more selective reagent, which can help to minimize the formation of over-brominated byproducts.

Q3: What are the typical reaction conditions?

  • With Bromine: Typically carried out in a solvent like glacial acetic acid at or below room temperature.

  • With NBS: Often performed in a polar aprotic solvent such as DMF or DCM at temperatures ranging from -10°C to room temperature.

Q4: What is a typical yield for this reaction?

Yields can vary significantly based on the specific conditions. For similar brominations of halogenated anilines, yields can range from moderate to high (60-90%). Optimization of reaction parameters is key to achieving a high yield.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar, will typically have a lower Rf value. LC-MS can also be used for more precise monitoring.

Q6: What are the most likely side products?

The most common side products are other isomers of bromo-2,3-difluoroaniline and di-brominated products. The formation of these can be influenced by the choice of brominating agent, reaction temperature, and stoichiometry.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found in the provided search results, the following general procedures for the bromination of similar anilines can be adapted and optimized.

Method A: Bromination using N-Bromosuccinimide (NBS)

This method is adapted from the synthesis of other brominated anilines and is a good starting point for optimization.

Reagents and Equipment:

  • 2,3-difluoroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 equivalent) in DMF or DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add NBS (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Method B: Bromination using Elemental Bromine

This is a more traditional method for the bromination of anilines.

Reagents and Equipment:

  • 2,3-difluoroaniline

  • Bromine (Br₂)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 2,3-difluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Brominating Agents for Aniline Bromination

Brominating AgentSolventTemperatureSelectivitySafety Considerations
N-Bromosuccinimide (NBS) DMF, DCM-10°C to RTGenerally higher para-selectivitySolid, easier to handle than bromine
Bromine (Br₂) in Acetic Acid Acetic Acid0°C to RTCan lead to over-brominationCorrosive and volatile liquid, requires careful handling

Visualizations

Experimental Workflow for Bromination of 2,3-Difluoroaniline

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2,3-difluoroaniline in solvent cool Cool reaction mixture start->cool add_br Add brominating agent cool->add_br react Stir at controlled temperature add_br->react quench Quench excess brominating agent react->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify end Obtain pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (Over-bromination/Isomers) start->cause2 cause3 Product Loss During Work-up/Purification start->cause3 cause4 Poor Reagent Quality start->cause4 sol1a Increase reaction time cause1->sol1a sol1b Increase temperature cause1->sol1b sol2a Use milder brominating agent (NBS) cause2->sol2a sol2b Lower reaction temperature cause2->sol2b sol2c Slow addition of brominating agent cause2->sol2c sol3 Optimize extraction and purification steps cause3->sol3 sol4 Use fresh, high-purity reagents cause4->sol4

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

Common side reactions and byproducts in the bromination of 2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2,3-difluoroaniline. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2,3-difluoroaniline?

The major product is expected to be 4-bromo-2,3-difluoroaniline . The amino group (-NH₂) is a strong activating and ortho-, para-directing group. Due to steric hindrance from the adjacent fluorine atom at the 2-position and the amino group itself, the electrophilic bromine is most likely to add to the para position (C4) relative to the amino group.

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Polybromination: The strong activating nature of the amino group can lead to the addition of more than one bromine atom to the aromatic ring, resulting in di- or tri-brominated byproducts.

  • Formation of Regioisomers: While the 4-bromo isomer is the major expected product, the formation of other isomers, such as 6-bromo-2,3-difluoroaniline, can occur.

  • Oxidation: The aniline substrate can be oxidized by bromine, leading to the formation of colored impurities and potentially tar-like substances, which can complicate purification.

Q3: Which brominating agent is best for this reaction?

The choice of brominating agent can influence the selectivity and reactivity of the reaction.

  • Molecular Bromine (Br₂): This is a common and reactive brominating agent. It is often used in a solvent like acetic acid or a chlorinated solvent. However, its high reactivity can sometimes lead to over-bromination.

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can provide better control and selectivity, reducing the likelihood of polybromination.[1] It is often used in solvents like acetonitrile or DMF.[1]

Q4: How can I minimize the formation of polybrominated byproducts?

To control polybromination, you can:

  • Use a milder brominating agent: N-Bromosuccinimide (NBS) is generally more selective than molecular bromine.

  • Control the stoichiometry: Use a 1:1 molar ratio of 2,3-difluoroaniline to the brominating agent.

  • Maintain a low reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.

  • Protect the amino group: Acetylation of the amino group to form an acetanilide reduces its activating effect, allowing for more controlled monobromination. The protecting group can be removed by hydrolysis after the bromination step.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple byproducts. - Product loss during workup and purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, brominating agent) to improve selectivity. - Ensure efficient extraction and careful purification to minimize product loss.
Multiple spots on TLC plate, indicating a mixture of products - Polybromination. - Formation of regioisomers. - Presence of unreacted starting material.- Use a milder brominating agent like NBS. - Adjust the stoichiometry of the brominating agent to a 1:1 ratio with the aniline. - Employ purification techniques such as column chromatography to separate the isomers.
Dark-colored reaction mixture or final product - Oxidation of the aniline by bromine.- During the workup, wash the organic layer with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, to remove excess bromine and colored impurities.[2]
Difficulty in isolating the product - The product may be an oil or have poor crystallinity. - The product might be soluble in the aqueous phase during workup.- If the product is an oil, try to induce crystallization by scratching the flask or seeding with a crystal. - Perform multiple extractions from the aqueous phase to ensure complete recovery of the product. - Use a different solvent system for extraction or crystallization.

Experimental Protocols

Note: The following protocols are based on general procedures for the bromination of analogous difluoroanilines and should be adapted and optimized for 2,3-difluoroaniline.

Method 1: Bromination using Molecular Bromine in Acetic Acid

This method is adapted from the synthesis of 4-bromo-2,6-difluoroaniline.[2]

  • Dissolution: Dissolve 2,3-difluoroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the bromination of electron-rich aromatic compounds.[1]

  • Dissolution: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask with a magnetic stirrer.

  • Addition of NBS: Add N-bromosuccinimide (1 equivalent) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected outcomes and potential byproducts. Please note that the exact yields can vary depending on the specific reaction conditions.

Brominating Agent Expected Major Product Potential Byproducts Typical Yield Range (inferred)
Br₂ in Acetic Acid This compound6-Bromo-2,3-difluoroaniline, Dibromo-2,3-difluoroanilines, Oxidation products60-80%
NBS in Acetonitrile This compound6-Bromo-2,3-difluoroaniline, minimal polybromination75-90%

Visualizations

logical_relationship Potential Side Reactions in Bromination of 2,3-Difluoroaniline A Bromination of 2,3-Difluoroaniline B Desired Product: This compound A->B Major Pathway C Side Reactions A->C D Polybromination C->D E Isomer Formation C->E F Oxidation C->F G Dibromo-2,3-difluoroaniline D->G H Tribromo-2,3-difluoroaniline D->H I 6-Bromo-2,3-difluoroaniline E->I J Colored Impurities/Tar F->J

Caption: Potential side reactions in the bromination of 2,3-difluoroaniline.

experimental_workflow Troubleshooting Workflow for Bromination Reaction start Start: Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC/GC-MS start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots dark_color Dark Color? check_tlc->dark_color optimize Optimize Reaction: - Change brominating agent (e.g., NBS) - Adjust stoichiometry - Lower temperature multiple_spots->optimize Yes purify Improve Purification: - Column chromatography - Recrystallization multiple_spots->purify No dark_color->purify No reducing_wash Add reducing wash (e.g., Na₂S₂O₃) to workup dark_color->reducing_wash Yes end End: Improved Yield/Purity optimize->end purify->end reducing_wash->end

Caption: Troubleshooting workflow for the bromination of 2,3-difluoroaniline.

References

Effective purification techniques for crude 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the effective purification of crude 4-Bromo-2,3-difluoroaniline, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 2,3-difluoroaniline, regioisomers (e.g., 2-Bromo-3,4-difluoroaniline), and di-brominated byproducts. Additionally, colored impurities may be present due to the oxidation of the aniline functional group.

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

Discoloration in anilines is typically caused by aerial oxidation, which leads to the formation of colored polymeric byproducts. This process can be accelerated by exposure to light and air. To decolorize the product, you can try recrystallization, sometimes with the addition of activated charcoal. For persistent color, passing a solution of the compound through a short plug of silica gel can be effective.

Q3: How do I choose the best purification technique for my crude sample?

The choice of purification technique depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography is a versatile technique for separating compounds with different polarities, such as isomers and byproducts.

  • Acid-Base Extraction can be effective for separating the basic aniline product from neutral organic impurities.

  • Distillation (under reduced pressure) is suitable if the product and impurities have significantly different boiling points, though less common for solid anilines.

Q4: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction is a viable method. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Incorrect Mobile Phase Polarity Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.
Peak Tailing The basic aniline group can interact with acidic silica gel. Add a small amount of triethylamine (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica.
Co-elution of Impurities If impurities have very similar polarity, consider using a different stationary phase like alumina or a modified silica gel. A shallow gradient elution may also improve separation.
Column Overload A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample. If the separation is poor, try reducing the amount of sample loaded.
Issue 2: Low Yield After Recrystallization
Possible Cause Suggested Solution
Sub-optimal Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Using Too Much Solvent Using an excessive amount of solvent will result in the product remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A common starting point for halogenated anilines is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, and then add this to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is necessary.

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst and ligand selection in cross-coupling reactions involving 4-bromo-2,3-difluoroaniline. Given the electron-deficient nature and potential steric hindrance of this substrate, careful selection of reaction parameters is crucial for successful outcomes.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any product formation, and my starting material (this compound) is largely unreacted. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no conversion is a frequent challenge, often stemming from issues with the catalyst activation or the reactivity of the substrate. Here’s a systematic approach to troubleshooting:

    • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Consider using a robust palladium precatalyst that is more stable and efficiently generates the active Pd(0) species in situ.

    • Inappropriate Ligand Choice: The electronic properties of this compound necessitate a ligand that can facilitate the oxidative addition step. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switching to a bulky, electron-rich phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), is highly recommended. These ligands enhance the electron density on the palladium center, promoting oxidative addition.

    • Sub-optimal Base: The choice and quality of the base are critical. For electron-deficient aryl bromides, weaker bases like sodium carbonate may be ineffective. Screen stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and finely powdered to maximize its reactivity.

    • Reaction Temperature: Cross-coupling reactions with deactivated substrates often require higher temperatures to overcome the activation energy barrier. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is consuming the starting material, but I am observing significant amounts of byproducts such as homocoupled products or debromination. How can I minimize these side reactions?

  • Answer: The formation of byproducts is indicative of competing reaction pathways. Here are strategies to enhance the selectivity towards the desired cross-coupled product:

    • Protodeboronation (in Suzuki-Miyaura Coupling): This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by excess water and base. Using anhydrous solvents and ensuring the base is dry can mitigate this. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.

    • Homocoupling: The self-coupling of the coupling partners can compete with the desired cross-coupling. This is often favored when the reductive elimination step is slow. Optimizing the ligand to accelerate reductive elimination can be beneficial. Reducing the catalyst loading or changing the palladium precursor might also disfavor homocoupling pathways.

    • Debromination: The replacement of the bromine atom with hydrogen can occur, particularly at elevated temperatures. If debromination is a significant issue, try lowering the reaction temperature and extending the reaction time. Screening different solvents may also help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: For a Suzuki-Miyaura coupling with this challenging substrate, a good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, paired with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is recommended, along with an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane. The reaction temperature will likely need to be in the range of 80-120 °C.

Q2: For a Buchwald-Hartwig amination, what class of amines can be coupled with this compound?

A2: Both primary and secondary aliphatic and aromatic amines can potentially be coupled. However, the reaction conditions will likely require careful optimization for each type of amine. For less nucleophilic aromatic amines, more forcing conditions (higher temperature, stronger base like NaOtBu or KHMDS) and a highly active catalyst system (e.g., a G4 Buchwald precatalyst with a ligand like BrettPhos) may be necessary.

Q3: Is a copper co-catalyst necessary for Sonogashira coupling with this compound?

A3: While the classic Sonogashira coupling protocol utilizes a copper(I) co-catalyst, copper-free conditions have been developed and may be advantageous in minimizing homocoupling of the alkyne. For a copper-free Sonogashira, a palladium catalyst with a bulky phosphine ligand and a suitable amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF would be a reasonable starting point.

Q4: How do the fluorine substituents at the 2- and 3-positions affect the reactivity of this compound in cross-coupling reactions?

A4: The two fluorine atoms are strongly electron-withdrawing, which deactivates the aryl bromide towards oxidative addition to the Pd(0) catalyst. This is often the rate-limiting step of the catalytic cycle. Additionally, the fluorine at the 2-position can exert steric hindrance, further impeding the approach of the catalyst. These combined electronic and steric effects make this compound a challenging substrate that requires a highly active and robust catalyst system.

Quantitative Data Summary

The following tables present representative data for common cross-coupling reactions with substrates analogous to this compound. Note: This data is illustrative and reaction conditions should be optimized for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101692
3G3-XPhos (2)-K₂CO₃ (2)THF/H₂O (10:1)80888

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)AmineYield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.2)Toluene10018Morpholine95
2Pd₂(dba)₃ (1)BrettPhos (2)KHMDS (1.2)1,4-Dioxane11024Aniline78
3G4-BrettPhos (1)-Cs₂CO₃ (1.5)t-Amyl alcohol10012n-Butylamine91

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point for the optimization of cross-coupling reactions with this compound. Strict anhydrous and anaerobic conditions are essential for success.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the degassed anhydrous solvent (e.g., toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).

  • Add the base (e.g., NaOtBu, 1.2 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Low or No Conversion check_inert Check Inert Atmosphere and Reagent Purity start->check_inert Start Here change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_inert->change_ligand Conditions OK screen_base Screen Stronger Bases (K3PO4, Cs2CO3) change_ligand->screen_base No Improvement increase_temp Increase Reaction Temperature screen_base->increase_temp No Improvement success Reaction Successful increase_temp->success Improvement failure Persistent Failure: Consult Further increase_temp->failure No Improvement

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(Br)L2 Pd0->OA_complex Transmetalation_complex Ar-Pd(II)(Ar')L2 OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product Transmetalation_complex->Product ArBr 4-Bromo-2,3- difluoroaniline ArBr->OA_complex Oxidative Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Regioselective Synthesis of Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of polyhalogenated anilines.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline halogenation reaction produce a mixture of mono-, di-, and tri-substituted products?

A1: The amino group (-NH₂) in aniline is a strong activating group for electrophilic aromatic substitution, making the benzene ring highly reactive.[1][2][3] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, resulting in a mixture of products.[3] Even without a catalyst, the reaction with reagents like bromine water can proceed uncontrollably to yield products such as 2,4,6-tribromoaniline.[3][4]

Q2: How can I achieve selective monohalogenation of aniline?

A2: To control the reactivity of the aniline ring and achieve selective monohalogenation, the strong activating effect of the amino group must be moderated. The most common and effective strategy is to protect the amino group by acetylation, converting aniline to acetanilide.[2][5] The acetyl group (-NHCOCH₃) is still an ortho-, para-directing group but is less activating than the amino group. This moderation allows for a more controlled reaction, and the steric bulk of the acetyl group typically favors halogenation at the para position.[2][5] The protecting acetyl group can be easily removed by hydrolysis after the halogenation step to yield the desired monohalogenated aniline.[6][7]

Q3: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A3: The dark discoloration of your reaction mixture is likely due to the oxidation of the aniline starting material or product.[2][8] Anilines are susceptible to aerial oxidation, which is often accelerated by light, air, and acidic conditions, leading to the formation of colored polymeric byproducts.[2][8]

To minimize oxidation, consider the following troubleshooting steps:

  • Use Purified Reagents: Ensure your aniline starting material is purified (e.g., by distillation) and colorless before use.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[2]

  • Control Temperature: Perform the reaction at a low temperature to reduce the rate of oxidation side reactions.

  • Protecting Groups: Acetylation of the amino group not only controls the regioselectivity of halogenation but also makes the substrate less prone to oxidation.[2]

Q4: I am struggling to achieve high regioselectivity for the ortho position. What methods can I use?

A4: Achieving high ortho-selectivity in aniline halogenation is a significant challenge, as the para position is often sterically and electronically favored. However, several modern methods have been developed to direct halogenation to the ortho position:

  • Organocatalysis: The use of secondary amine organocatalysts with a halogen source like sulfuryl chloride has been shown to be effective for the highly ortho-selective chlorination of anilines under mild conditions.[9][10][11]

  • Directed ortho-Metalation: This strategy involves the use of a directing group that chelates to a metal catalyst, positioning the halogenating agent at the ortho C-H bond.

  • Transition-Metal Catalysis: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the ortho-halogenation of anilines, often employing a directing group to achieve high regioselectivity.

Q5: What are the best practices for purifying halogenated anilines?

A5: The purification of halogenated anilines can be challenging due to their susceptibility to oxidation and the potential for dehalogenation. Common purification techniques include:

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol/water) is often effective for removing impurities. The use of activated charcoal can help remove colored oxidation byproducts.[8]

  • Column Chromatography: While effective, anilines can streak on silica gel due to their basicity. To mitigate this, a small amount of a mild base (e.g., triethylamine) can be added to the eluent, or a different stationary phase like alumina can be used.[8]

  • Acid-Base Extraction: This technique can be used to separate the basic aniline product from non-basic impurities. The product is protonated with a dilute acid and extracted into the aqueous phase, then liberated by adding a base.[8]

  • Distillation: For liquid products, vacuum or steam distillation can be an effective purification method. Distilling over zinc dust can help prevent oxidation during heating.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Halogenated Aniline

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time.- Check the purity and stoichiometry of all reagents.
Side Reactions (Over-halogenation, Oxidation) - For over-halogenation, protect the amino group as an acetanilide before halogenation.[2]- To prevent oxidation, use purified aniline, run the reaction under an inert atmosphere, and maintain a low temperature.[2][8]
Product Loss During Workup - Optimize the extraction and purification procedures. For example, in acid-base extractions, ensure the pH is appropriately adjusted to either fully protonate or deprotonate the aniline.- When performing column chromatography, be mindful of the potential for the product to adhere to the silica gel.[8]
Dehalogenation - Avoid harsh reductive conditions during purification.[8]- In subsequent cross-coupling reactions, choose the base and ligands carefully to minimize reductive dehalogenation.[2]

Problem 2: Poor Regioselectivity (Mixture of ortho and para isomers)

Possible Cause Troubleshooting Steps
Uncontrolled Halogenation of Unprotected Aniline - Protect the amino group by converting aniline to acetanilide. The bulky acetyl group will sterically hinder the ortho positions, favoring para substitution.[2][5]
Reaction Conditions Favoring a Mixture of Isomers - Adjust the solvent, temperature, and halogenating agent. For example, using copper(II) halides in ionic liquids can promote high para-selectivity for unprotected anilines.[12]
Difficulty in Separating Isomers - Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography for separation. The mobile phase composition and pH are critical for achieving good separation of basic isomers.[13]

Quantitative Data Summary

Table 1: Comparison of Yields for Para-Bromination of Acetanilide

Brominating Agent Solvent Yield of p-Bromoacetanilide (%) Reference
Br₂Acetic AcidGood[12]
KBrO₃ / KBr / Organic AcidAqueous EthanolExcellent[14]
Ceric Ammonium Nitrate (CAN) / KBrEthanol/WaterHigh[15]

Table 2: Yields for Ortho-Chlorination of N-Cbz Aniline using an Organocatalyst

Catalyst Chlorine Source Solvent Yield of ortho-chloroaniline (%) Reference
Secondary AmineSO₂Cl₂TolueneHigh[11]

Experimental Protocols

Protocol 1: Synthesis of p-Bromoaniline from Aniline (Three-Step Synthesis)

This protocol involves the protection of the amino group, followed by regioselective bromination and subsequent deprotection.

Step A: Acetylation of Aniline to Acetanilide [6][12]

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring.

  • Gently warm the mixture for approximately 10-20 minutes.

  • Pour the warm mixture into ice-cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step B: Bromination of Acetanilide to p-Bromoacetanilide [12][16]

  • Dissolve the dried acetanilide in glacial acetic acid in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring while maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes at room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with water.

Step C: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [6][7]

  • Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-40 minutes.

  • Cool the solution.

  • Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the p-bromoaniline.

  • Collect the final product by vacuum filtration, wash with water, and purify by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Regioselective Halogenation cluster_step3 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Acetanilide_ref Acetanilide Bromine Bromine p_Bromoacetanilide p-Bromoacetanilide Bromine->p_Bromoacetanilide p_Bromoacetanilide_ref p-Bromoacetanilide Acetanilide_ref->p_Bromoacetanilide Bromination AcidHydrolysis Acid Hydrolysis p_Bromoaniline p-Bromoaniline AcidHydrolysis->p_Bromoaniline p_Bromoacetanilide_ref->p_Bromoaniline

Caption: Workflow for the synthesis of p-bromoaniline from aniline.

troubleshooting_logic Start Aniline Halogenation Reaction Problem Undesired Products? Start->Problem Polyhalogenation Polyhalogenation Occurring? Problem->Polyhalogenation Yes Success Desired Regioselective Polyhalogenated Aniline Problem->Success No Oxidation Oxidation (Dark Color)? Polyhalogenation->Oxidation No ProtectAmine Protect Amino Group (e.g., Acetylation) Polyhalogenation->ProtectAmine Yes PurifyReagents Purify Aniline & Use Inert Atmosphere Oxidation->PurifyReagents Yes Oxidation->Success No ProtectAmine->Start PurifyReagents->Start

Caption: Troubleshooting logic for aniline halogenation.

References

Technical Support Center: Strategies to Minimize Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a chemical synthesis?

Impurities can be introduced at nearly every stage of the synthesis and manufacturing process. The main sources include:

  • Starting Materials and Reagents: Impurities present in raw materials can be carried through the synthetic route into the final product.[1][2] The quality of starting materials is crucial.[3][4]

  • Manufacturing Process: The synthesis process itself is a major source. Impurities can arise from side reactions, incomplete reactions, degradation of the product, and residual catalysts or reagents.[5][6]

  • Environmental Factors: Contamination from the manufacturing environment, such as dust, microbes, or leaching from equipment, can introduce impurities.

  • Storage and Degradation: The final product can degrade over time due to exposure to heat, light, moisture, or interaction with packaging materials, forming new impurities.[6][7]

Q2: How can I proactively minimize impurity formation during a reaction?

Optimizing reaction conditions is a critical strategy for controlling the impurity profile.[1][5] Key proactive measures include:

  • Use High-Purity Starting Materials: Employing reagents and solvents of the highest possible purity prevents the introduction of impurities from the outset.[1][8]

  • Optimize Reaction Conditions: Systematically adjust parameters like temperature, pressure, reaction time, and concentration to favor the desired reaction pathway and minimize side reactions.[1][5]

  • Control Reagent Addition: Slow or portion-wise addition of reagents can help manage the reaction temperature and reduce the formation of byproducts.[1]

  • Use an Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the synthesis under an inert gas (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.[1]

  • Select Appropriate Solvents: The choice of solvent can significantly influence reaction kinetics, selectivity, and impurity profiles.[9][10] High-purity solvents are essential to avoid introducing contaminants and unwanted side reactions.[8]

Q3: What is the role of catalysts in impurity formation?

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with lower activation energy.[11][12] However, they can also be a source of impurities:

  • Side Reactions: While catalysts can be highly specific, they may also catalyze undesirable side reactions, leading to byproducts.[11][13]

  • Catalyst Residues: Trace amounts of the catalyst may remain in the final product as inorganic impurities if not completely removed during purification.[7]

  • Catalyst Poisoning: Impurities in the reaction mixture can attach to the catalyst's surface, reducing its effectiveness and potentially altering the reaction pathway.[11]

  • Trace Metal Impurities: Sometimes, trace metal impurities in a reaction component, not the intended catalyst, are the actual catalytic species, leading to unexpected outcomes.[14]

Q4: Which analytical techniques are most common for identifying and quantifying impurities?

A variety of analytical techniques are used for impurity profiling, often in combination to provide comprehensive information.[5][15][16]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the "gold standard" for impurity analysis, capable of separating, detecting, and quantifying trace impurities in active pharmaceutical ingredients (APIs) and drug products.[17][18]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[17][18]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[17][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities, especially when isolated.[17][18]

  • Thin-Layer Chromatography (TLC): TLC is a valuable technique for monitoring reaction progress and detecting the number of components, including impurities, in a mixture.[16]

Troubleshooting Guide

Problem: My reaction is complete, but the crude product shows significant impurity levels by TLC/HPLC.

  • Possible Cause 1: Suboptimal Reaction Conditions. The reaction temperature, time, or concentration may be favoring side reactions.

    • Solution: Systematically screen reaction parameters. For example, run the reaction at a lower temperature for a longer duration to see if byproduct formation is reduced. Use an automated sampling tool to build an accurate impurity profile and understand the rate of impurity formation over time.[20]

  • Possible Cause 2: Impure Starting Materials or Reagents. An impurity in a starting material may be carried through or participate in a side reaction.

    • Solution: Verify the purity of all starting materials and reagents using appropriate analytical techniques.[21] If necessary, purify the starting materials before use via recrystallization or chromatography.[22]

  • Possible Cause 3: Air or Moisture Sensitivity. The desired compound or intermediates may be degrading due to exposure to air or moisture.

    • Solution: Rerun the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and solvents are anhydrous.[1]

Problem: I have difficulty removing an impurity during purification.

  • Possible Cause 1: Ineffective Purification Technique. The chosen purification method may not be suitable for separating the product from a specific impurity.

    • Solution: Evaluate alternative or combined purification methods.[23] If column chromatography fails, consider recrystallization, distillation, or preparative HPLC. The solubility properties of the product and impurity are key to selecting the right technique.

  • Possible Cause 2: Co-elution in Chromatography. The product and impurity may have very similar polarities, causing them to elute together during column chromatography.

    • Solution: Optimize the chromatography conditions. Experiment with different solvent systems (eluent) to improve separation on a TLC plate before attempting the column.[1] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a high-resolution technique like preparative HPLC.

  • Possible Cause 3: Azeotrope Formation in Distillation. The impurity may form an azeotrope (a constant-boiling mixture) with the product, making separation by simple distillation impossible.

    • Solution: Consider azeotropic distillation by adding another component to alter the relative volatilities, or switch to a non-distillation-based purification method like chromatography.

Problem: The final product degrades during workup or purification.

  • Possible Cause 1: pH Sensitivity. The product may be unstable under the acidic or basic conditions used in an aqueous workup.

    • Solution: Test the stability of your compound by exposing a small sample to the planned workup conditions and monitoring by TLC.[24] If instability is observed, use a milder workup, such as a brine wash, or proceed directly to purification, avoiding aqueous extraction.

  • Possible Cause 2: Thermal Instability. The product may be decomposing at the temperatures used for solvent removal (rotary evaporation) or distillation.

    • Solution: Remove solvents at a lower temperature and reduced pressure. If purifying by distillation, use vacuum distillation to lower the boiling point.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification MethodPrinciple of SeparationBest ForLimitations
Recrystallization Differential solubility in a hot versus cold solvent.[1]Purifying crystalline solids from small amounts of impurities.[25]Requires finding a suitable solvent; can have yield losses.[26]
Column Chromatography Differential partitioning of components between a stationary and mobile phase.[22]Separating mixtures of compounds with different polarities; versatile for solids and liquids.[23]Can be time-consuming and require large solvent volumes.
Distillation Difference in boiling points of liquid components.[27]Purifying volatile liquids from non-volatile solutes or other liquids with significantly different boiling points.[23]Not suitable for thermally unstable compounds; cannot separate azeotropes.
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquid phases.[28][29]Separating compounds based on their acid-base properties or polarity; often used in workups.Can lead to emulsions; requires immiscible solvents.[24]
Sublimation Phase transition of a solid directly to a gas, followed by condensation back to a solid.[28][29]Purifying volatile solids that can sublime without decomposition.Only applicable to a limited number of compounds.

Table 2: Overview of Analytical Techniques for Impurity Profiling

Analytical TechniquePrinciplePrimary Information Provided
HPLC/UPLC Differential partitioning between mobile and stationary phases.Detection and quantification of non-volatile and thermally unstable impurities.[17][18]
GC Partitioning of volatile components between a carrier gas and a stationary phase.Detection and quantification of volatile impurities and residual solvents.[17]
LC-MS / GC-MS Combines chromatographic separation with mass-to-charge ratio detection.Molecular weight and structural fragmentation patterns for impurity identification.[17][19]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural elucidation of unknown impurities.[17][18]
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Information about the functional groups present in an impurity.[17]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[1] Test small amounts in test tubes to find a suitable solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[26]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals completely to remove residual solvent. This can be done in a desiccator or a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation between the target compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[1]

  • Column Packing: Securely clamp a chromatography column in a vertical position. Pack the column with silica gel or another appropriate stationary phase, typically as a slurry in the chosen eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent. Carefully add the sample solution to the top of the packed column. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or compressed air) to achieve a steady flow.[1]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]

Mandatory Visualizations

Impurity_Sources_Workflow cluster_impurities Potential Impurity Introduction Points raw_mats Raw Materials & Reagents synthesis Chemical Synthesis (Reaction Vessel) raw_mats->synthesis workup Workup & Quenching synthesis->workup purification Purification (e.g., Chromatography) workup->purification isolation Isolation & Drying purification->isolation final_product Final Product (Storage) isolation->final_product impurity Impurity Source imp1 Starting Material Contaminants imp1->raw_mats imp2 Side Reactions, Incomplete Conversion imp2->synthesis imp3 Degradation (pH, Temp) imp3->workup imp4 Residual Solvents, Column Bleed imp4->purification imp5 Degradation (Light, Air, Heat) imp5->final_product

Caption: Impurity sources throughout a typical synthesis workflow.

Troubleshooting_Workflow start Impure Product Detected check_reaction Review Reaction Conditions start->check_reaction optimize_q Conditions Optimal? check_reaction->optimize_q check_materials Analyze Starting Materials materials_pure_q Materials Pure? check_materials->materials_pure_q optimize_q->check_materials Yes optimize_reaction Optimize Temp, Time, Concentration optimize_q->optimize_reaction No purify_materials Purify/Replace Starting Materials materials_pure_q->purify_materials No check_workup Investigate Workup & Purification materials_pure_q->check_workup Yes optimize_reaction->check_reaction purify_materials->start workup_stable_q Product Stable During Workup? check_workup->workup_stable_q modify_workup Modify Workup (e.g., avoid acid/base) workup_stable_q->modify_workup No optimize_purification Optimize Purification (New Solvent/Method) workup_stable_q->optimize_purification Yes modify_workup->check_workup end Pure Product Obtained optimize_purification->end

Caption: Logical workflow for troubleshooting an impure product.

References

Impact of solvent and temperature on the reactivity of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluoroaniline. The information is designed to address common issues encountered during experiments, with a focus on the impact of solvent and temperature on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of three key functional groups: an aniline (-NH2) group, a bromine atom, and two fluorine atoms on the aromatic ring. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom is a common leaving group in cross-coupling reactions, while the aniline group can act as a nucleophile.

Q2: How do solvent and temperature generally affect reactions with this compound?

A2: Solvent polarity and temperature are critical parameters. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for SNAr and cross-coupling reactions as they can solvate cations while leaving the nucleophile relatively free and reactive. Polar protic solvents, such as water and alcohols, can solvate and deactivate nucleophiles through hydrogen bonding, potentially slowing down reactions.[1][2][3][4][5] Temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: Like many aniline derivatives, this compound should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[6] Discoloration (yellowing or browning) may indicate oxidation and the formation of impurities.[6]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: Low or no conversion of this compound in a reaction with a nucleophile.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice Switch to a polar aprotic solvent (e.g., DMF, DMSO, THF) to enhance nucleophile reactivity. Avoid polar protic solvents (e.g., methanol, water) which can solvate and deactivate the nucleophile.[1][2][3][4][5]
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC or LC-MS.
Weak Nucleophile Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
Degraded Starting Material Check the purity of the this compound. Discoloration may indicate degradation.[6]

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound (1 equivalent) and the nucleophile (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • If the nucleophile is an alcohol or amine, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80-150°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting SNAr Reactions

SNAr_Troubleshooting start Low/No Conversion check_solvent Check Solvent Type start->check_solvent check_temp Check Temperature check_solvent->check_temp Solvent is Polar Aprotic success Successful Reaction check_solvent->success Switch to Polar Aprotic check_nuc Check Nucleophile Strength check_temp->check_nuc Temperature is Optimal check_temp->success Increase Temperature check_sm Check Starting Material Purity check_nuc->check_sm Nucleophile is Sufficiently Strong check_nuc->success Use Stronger Nucleophile/Add Base check_sm->success Purify Starting Material

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue: Low yield in a Suzuki or Buchwald-Hartwig coupling reaction.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[7][8] For Suzuki reactions, a co-solvent of water may be beneficial.[9]
Suboptimal Temperature These reactions are typically run at elevated temperatures (80-120°C).[7][10] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause catalyst decomposition or side reactions.
Incorrect Base The choice of base is crucial. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[8][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required.[7][12]
Ligand/Catalyst Incompatibility The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[7]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, with or without water).

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13][14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube.[7]

  • Add this compound (1 equivalent) and the amine coupling partner (1.1-1.2 equivalents).[7]

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[7]

  • Seal the tube and heat the reaction mixture to 80-110°C.[7][10]

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.[7]

Decision Tree for Optimizing Cross-Coupling Reactions

CrossCoupling_Optimization start Low Yield screen_solvent Screen Solvents (Dioxane, Toluene, THF) start->screen_solvent screen_base Screen Bases (K2CO3, K3PO4, NaOtBu) screen_solvent->screen_base screen_temp Optimize Temperature (80-120°C) screen_base->screen_temp screen_ligand Screen Ligands (XPhos, RuPhos, SPhos) screen_temp->screen_ligand optimized Optimized Yield screen_ligand->optimized

References

Post-reaction workup and isolation procedures for 4-Bromo-2,3-difluoroaniline products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup and isolation of 4-Bromo-2,3-difluoroaniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common method is the electrophilic aromatic substitution (bromination) of 2,3-difluoroaniline. This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane.

Q2: What are the potential side products and impurities I should be aware of?

A2: During the bromination of 2,3-difluoroaniline, several impurities can form:

  • Over-brominated species: Di-bromo-2,3-difluoroaniline isomers can be produced if the reaction is not carefully controlled.

  • Positional isomers: While the para-substituted product (4-bromo) is generally favored, other isomers may form depending on the reaction conditions.

  • Unreacted starting material: Incomplete reactions will leave residual 2,3-difluoroaniline.

  • Degradation products: Halogenated anilines can be sensitive to light and air, potentially leading to degradation products over time.

Q3: How do I quench the reaction and remove excess bromine?

A3: After the reaction is complete, it is crucial to quench any remaining active brominating agent. This is typically done by adding an aqueous solution of a reducing agent. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). The disappearance of the characteristic orange/brown color of bromine indicates that the quenching is complete.

Q4: What is the general procedure for extracting the product?

A4: After quenching, the product is typically extracted from the aqueous reaction mixture using an organic solvent. The choice of solvent depends on the reaction solvent and the solubility of the product. Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane. The organic layers are then combined for further washing.

Q5: What washing steps are necessary during the workup?

A5: The combined organic extracts should be washed to remove residual acids, bases, and salts. A typical washing sequence is:

  • Water: To remove water-soluble impurities.

  • Aqueous sodium bicarbonate or sodium carbonate solution: To neutralize any remaining acid from the reaction (e.g., HBr generated when using Br₂).

  • Brine (saturated aqueous NaCl solution): To facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.

Q6: What are the recommended methods for final product isolation and purification?

A6: The final product can be isolated and purified by several methods:

  • Crystallization: The crude product, obtained after drying and evaporating the organic solvent, can be recrystallized from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water.[1]

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography.

  • Steam Distillation: This method can be effective for removing non-volatile impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Product loss during workup.- Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the aniline product (basic conditions are generally preferred).- Perform multiple extractions with the organic solvent to maximize product recovery.
Product is an Oil or Gummy Solid and Fails to Crystallize Presence of impurities.- Attempt to purify the crude product using column chromatography before crystallization.- Try different crystallization solvents or solvent mixtures.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be inhibiting crystallization.
Product is Contaminated with Di-bromo Species Over-bromination due to excess brominating agent or prolonged reaction time.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly and at a controlled temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Final Product is Discolored (e.g., pink, brown) Air oxidation of the aniline.- Handle the product under an inert atmosphere (e.g., nitrogen or argon) when possible.- Store the final product in a dark, cool place.- The product can sometimes be decolorized by treating a solution with activated carbon followed by filtration.
Emulsion Formation During Extraction High concentration of salts or impurities.- Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of celite.

Experimental Protocols & Data

General Experimental Protocol for Bromination of 2,3-Difluoroaniline

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 25°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, pour the mixture into water and add a 10% aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Extraction: Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.

Quantitative Data for Analogous Bromination Reactions

Starting MaterialBrominating AgentSolventYieldPurityReference
2,6-DifluoroanilineBromineAcetic Acid92%Not Specified[2]
3-(Trifluoromethyl)anilineNBSDMF90-92%Not Specified
3-FluoroanilineNot SpecifiedNot Specified90%99% (HPLC)
2-FluoroanilineNot SpecifiedNot Specified91%96% (HPLC)

Process Diagrams

Post_Reaction_Workup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification reaction_mixture Reaction Mixture (Crude Product, Excess Br₂, Solvent) quench Quench with Na₂S₂O₃ (aq) reaction_mixture->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash_base Wash with NaHCO₃ (aq) extract->wash_base waste1 extract->waste1 Aqueous Waste wash_brine Wash with Brine wash_base->wash_brine waste2 wash_base->waste2 Aqueous Waste dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry waste3 wash_brine->waste3 Aqueous Waste concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify final_product Pure this compound purify->final_product

Caption: Post-reaction workup and isolation workflow.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Yes optimize_extraction Optimize Extraction pH & Repetitions low_yield->optimize_extraction No check_bromination Check Stoichiometry & Reaction Time impure_product->check_bromination Yes repurify Re-purify (Crystallization/Chromatography) impure_product->repurify No solution1 Incomplete Reaction: Increase time/temp check_completion->solution1 solution2 Product Loss: Adjust workup optimize_extraction->solution2 solution3 Over-bromination: Control reaction check_bromination->solution3 solution4 Purification Issue: Select appropriate method repurify->solution4

Caption: Troubleshooting decision-making process.

References

Overcoming solubility issues with 4-Bromo-2,3-difluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 4-Bromo-2,3-difluoroaniline in organic solvents.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound due to its specific chemical structure. The following guide provides a systematic approach to troubleshoot and resolve these solubility challenges.

Initial Steps & Observations:

If you are experiencing issues with dissolving this compound, consult the following flowchart to diagnose and address the problem.

Troubleshooting_Solubility cluster_0 Problem Identification cluster_1 Purity Issues cluster_2 Solvent & Conditions Optimization cluster_3 Advanced Techniques start Start: Difficulty dissolving This compound check_purity Is the compound pure? start->check_purity purify Purify the compound (e.g., recrystallization) check_purity->purify No check_solvent Is the solvent appropriate? check_purity->check_solvent Yes re_attempt_dissolution_purity Re-attempt dissolution purify->re_attempt_dissolution_purity select_solvent Select a more suitable solvent (see Table 1) check_solvent->select_solvent No increase_temp Increase temperature check_solvent->increase_temp Yes select_solvent->increase_temp sonicate Apply sonication increase_temp->sonicate Still not dissolved re_attempt_dissolution_conditions Re-attempt dissolution increase_temp->re_attempt_dissolution_conditions Dissolved sonicate->re_attempt_dissolution_conditions Dissolved cosolvency Consider co-solvency (e.g., add a small amount of a 'better' solvent) sonicate->cosolvency Still not dissolved success Success! cosolvency->success

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar SolventsHexane, TolueneSolubleThe nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[1]
Polar Aprotic SolventsAcetone, Ethyl Acetate, DMFSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-N bonds of the aniline derivative.[1]
Polar Protic SolventsEthanol, MethanolModerately SolubleThe amine group can form hydrogen bonds with protic solvents; however, the large hydrophobic portion of the molecule may limit high solubility.[1]
Aqueous SolutionsWaterInsolubleThe large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules.[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Preparation: Weigh the desired amount of this compound and place it in a clean, dry flask.

  • Solvent Addition: Add a small volume of the selected organic solvent (refer to Table 1) to the flask.

  • Initial Dissolution Attempt: Agitate the mixture at room temperature using a magnetic stirrer or by manual swirling.

  • Heating: If the compound does not dissolve, gently heat the mixture while continuing to stir. For many halogenated anilines, dissolution is favorable at higher temperatures.[2]

  • Sonication: If heating is insufficient, place the flask in an ultrasonic bath to aid dissolution.

  • Incremental Solvent Addition: If the compound remains insoluble, add small increments of the solvent until a clear solution is obtained. Record the total volume of solvent used to determine the approximate solubility.

Protocol 2: Recrystallization for Purification

If impurities are suspected to be affecting solubility, recrystallization can be an effective purification method.[2]

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for similar compounds include ethanol, methanol, or hexane.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to fully dissolve the crude solid.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and colored impurities.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of pure crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a solvent where it is expected to be soluble?

A1: Several factors could be at play:

  • Purity: Impurities in the compound can significantly affect its solubility. Consider purifying the material using a technique like recrystallization.[2]

  • Saturation: You may have already reached the saturation point of the solvent at the current temperature.

  • Kinetics: The rate of dissolution may be slow. Techniques like heating and sonication can help to overcome this kinetic barrier.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q2: Can I use a solvent mixture to dissolve this compound?

A2: Yes, using a co-solvent system can be a very effective strategy. This technique, known as co-solvency, involves adding a small amount of a solvent in which the compound is highly soluble to a solvent in which it is less soluble.[3][4] This can significantly enhance the overall solvating power of the solvent system.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, including this compound, solubility increases with temperature.[4] Therefore, heating the solvent is a common and effective method to dissolve more of the compound.

Q4: The solution of this compound is colored. Is this normal?

A4: The appearance of a yellow or brown color can be a sign of oxidation, which is a common issue with anilines.[2] If the color is undesirable for your application, you can try to remove it by treating the solution with activated charcoal during the recrystallization process.[2]

Q5: What are some alternative methods to improve the solubility of this compound if standard techniques fail?

A5: If you continue to face challenges, you might consider more advanced techniques such as:

  • Micronization: Reducing the particle size of the solid can increase the surface area and, consequently, the dissolution rate.[3][5]

  • Inclusion Complexation: Forming a complex with a host molecule, such as a cyclodextrin, can enhance the aqueous solubility of a poorly soluble guest molecule.[3]

  • pH Adjustment: While this compound is not expected to be highly soluble in aqueous solutions, its solubility can be influenced by pH. The aniline group can be protonated in acidic solutions, which may alter its solubility characteristics.

Solubility_Factors cluster_main Factors Affecting Solubility cluster_factors solubility Solubility of This compound purity Compound Purity solubility->purity solvent Solvent Choice solubility->solvent temperature Temperature solubility->temperature particle_size Particle Size solubility->particle_size

Caption: Key factors influencing the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2,3-difluoroaniline is critical for the reliability of experimental outcomes and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for purity determination. The choice between them depends on the specific analytical requirements, the nature of potential impurities, and the need for structural elucidation.

This guide provides an objective comparison of HPLC and GC-MS for the purity analysis of this compound, supported by experimental data from analogous compounds and detailed methodologies to aid in selecting the most suitable technique.

Principles of the Techniques

Both HPLC and GC-MS are separation methods that allow for the individual identification and quantification of components within a mixture.[1]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[4] It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[1]

Head-to-Head Comparison

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2][3]
Analyte Volatility Not required.[3] Well-suited for non-volatile and thermally labile compounds.[5]Required.[3] Best for volatile and semi-volatile compounds.[3]
Thermal Stability Analysis is typically performed at or near ambient temperature, minimizing the risk of degradation.[5]Requires high temperatures for vaporization, which can lead to the decomposition of thermally labile compounds.[6]
Detection Commonly uses UV detection.[2] Can be coupled with mass spectrometry (LC-MS) for more definitive identification.[6]Mass spectrometry provides detailed structural information and definitive identification of impurities.[3]
Instrumentation Cost Generally lower initial cost compared to GC-MS. However, requires expensive solvents.[7]Higher initial instrument cost, but carrier gases are more affordable than HPLC solvents.[7]
Analysis Speed Run times are typically between 10 and 60 minutes.[7]Faster analysis times, often in minutes, due to the volatility of the compounds.[7]
Typical Purity Results Often yields purity results >99.5%.[3]Purity results can range from 95-99%.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for the routine purity analysis and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.[2]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[3]

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10 µL[8]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[8]

    • Gradient Elution: A typical gradient would be to start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the main compound and any impurities.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • The purity is calculated using the area normalization method.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for identifying and quantifying volatile impurities and for the structural elucidation of unknown components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[2]

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]

Reagents:

  • Dichloromethane (GC grade)[3]

  • Helium (carrier gas)[3]

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).[3][9]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the main component and impurities by their retention times and mass spectra.

    • Purity is determined by the peak area percentage.[3]

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound, based on findings for the target compound and closely related halogenated anilines.[3]

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Component > 99.5%~95-99%
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.15%
Relative Standard Deviation (RSD) for Purity < 0.5%< 2.0%
Major Impurities Detected Isomeric impurities, starting materialsVolatile organic compounds, isomeric impurities

Visualization of Analytical Workflows

analytical_workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample & Standard Preparation (Methanol) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Area % Purity) hplc_detect->hplc_data gcms_prep Sample & Standard Preparation (DCM) gcms_inject GC Injection & Volatilization gcms_prep->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_data Data Analysis (Purity & ID) gcms_detect->gcms_data

Caption: Comparative workflow for HPLC and GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC provides robust and precise quantification, making it ideal for routine quality control.[3] In contrast, GC-MS offers superior separation for volatile impurities and provides invaluable structural information for impurity identification.[3] For a comprehensive characterization of this compound, a combination of both techniques is often the most effective approach.[3] The final choice of technique will depend on the specific analytical goals, the nature of the expected impurities, and regulatory requirements.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,3-difluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,3-difluoroaniline and a selection of its structural isomers and related derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative interpretation of spectral data, supported by experimental values from analogous compounds, to predict and understand the nuanced spectral characteristics of these halogenated anilines.

Predicted and Comparative NMR Spectral Data

The electronic environment of atomic nuclei, and consequently their NMR chemical shifts, is highly sensitive to the nature and position of substituents on an aromatic ring. In the case of this compound, the interplay of the electron-donating amino group and the electron-withdrawing halogen atoms creates a distinct pattern of shielding and deshielding effects on the aromatic protons and carbons.

To facilitate a comparative analysis, the following tables summarize the experimental ¹H and ¹³C NMR data for key derivatives, including 4-bromoaniline, 3,4-difluoroaniline, and 4-bromo-2,6-difluoroaniline. These compounds provide a basis for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Bromoaniline H-2, H-66.59d8.7
H-3, H-57.26d8.7
-NH₂3.69s-
3,4-Difluoroaniline H-2~6.7-6.8m
H-5~6.5-6.6m
H-6~6.9-7.0m
-NH₂3.6 (approx.)br s-
4-Bromo-2,6-difluoroaniline H-3, H-5~7.1-7.2t
-NH₂4.0 (approx.)br s-
This compound (Predicted) H-5~7.0-7.2m
H-6~6.6-6.8m
-NH₂~3.8br s-

Note: Predicted values for this compound are estimated based on substituent effects observed in related compounds.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC-1C-2C-3C-4C-5C-6
4-Bromoaniline [1]145.41116.72132.02110.22132.02116.72
3,4-Difluoroaniline ~140 (d)~105 (d)~145 (dd)~150 (dd)~110 (d)~115 (d)
4-Bromo-2,6-difluoroaniline ~130 (t)~150 (dd)~115 (t)~110 (t)~115 (t)~150 (dd)
This compound (Predicted) ~140 (d)~145 (dd)~150 (dd)~112 (d)~125 (d)~118 (d)

Note: Predicted values for this compound are estimated based on substituent effects observed in related compounds. The multiplicities (d, t, dd) arise from C-F coupling.

Interpretation of Spectral Data

In the predicted ¹H NMR spectrum of this compound, the two aromatic protons, H-5 and H-6, would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the fluorine and bromine atoms is expected to shift these signals downfield relative to unsubstituted aniline.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The magnitude of these coupling constants provides valuable information about the proximity of the fluorine atoms. The C-Br bond will also influence the chemical shift of C-4, typically causing a downfield shift.

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated anilines.

1. Sample Preparation

  • Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3][4][5]

  • Solvent Selection : Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar aromatic compounds.[5] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the solubility of the specific derivative. The chosen solvent should be free of impurities that might interfere with the spectral analysis.

  • Dissolution and Filtration : Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., zg30) is typically used.

    • Number of Scans : 16 to 64 scans are generally sufficient.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is appropriate for most small molecules.

    • Spectral Width : A spectral width of approximately -2 to 12 ppm is suitable for most organic compounds.

    • Referencing : The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width : A spectral width of 0 to 220 ppm is standard.

    • Referencing : The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of NMR spectra of substituted anilines.

NMR_Interpretation_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_structure Structure Elucidation SamplePrep Dissolve 5-10 mg in 0.6 mL CDCl₃ Filtration Filter into NMR Tube SamplePrep->Filtration Acquire1H Acquire ¹H Spectrum Filtration->Acquire1H Acquire13C Acquire ¹³C Spectrum Analyze1H Analyze ¹H: - Chemical Shift - Integration - Multiplicity Acquire1H->Analyze1H Analyze13C Analyze ¹³C: - Chemical Shift - C-F Coupling Acquire13C->Analyze13C Correlate Correlate ¹H and ¹³C Data Analyze1H->Correlate Analyze13C->Correlate Propose Propose Structure Correlate->Propose Compare Compare with Derivatives Propose->Compare

Caption: A logical workflow for the preparation, acquisition, and interpretation of NMR spectra for substituted anilines.

References

A Comparative Analysis of the Reactivity of Bromo-difluoroaniline Isomers in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the reactivity of various bromo-difluoroaniline isomers has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for synthetic planning. This guide offers an objective comparison of the performance of these isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and established chemical principles.

Bromo-difluoroanilines are important building blocks in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms, along with the amino group, significantly influences the electronic and steric properties of the aromatic ring, thereby dictating the reactivity of each isomer. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Principles of Reactivity

The reactivity of bromo-difluoroaniline isomers is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aniline ring.

Electronic Effects:

  • Amino Group (-NH₂): A strong activating group and an ortho-, para- director for electrophilic aromatic substitution due to its +M (mesomeric) effect. However, in the context of the reactions discussed here, its electron-donating nature can influence the overall electron density of the ring.

  • Fluorine (-F): The most electronegative element, it exerts a strong -I (inductive) electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. It also has a +M effect, which is weaker than its -I effect.

  • Bromine (-Br): Less electronegative than fluorine, it has a weaker -I effect. Like other halogens, it also possesses a +M effect. The C-Br bond is weaker than the C-F bond, making it more susceptible to cleavage in reactions like palladium-catalyzed cross-couplings.

Steric Effects: The presence of substituents ortho to the amino group or the bromine atom can hinder the approach of reagents, thereby affecting reaction rates. The relatively small size of the fluorine atom results in less steric hindrance compared to the bromine atom.

Comparative Reactivity in Key Reactions

The following sections provide a comparative overview of the reactivity of bromo-difluoroaniline isomers in three synthetically important reactions. Due to the limited availability of direct comparative studies, the data presented is a compilation from various sources and is intended to illustrate general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl > F. Therefore, the C-Br bond in bromo-difluoroanilines is the reactive site.

General Reactivity Trend: The reactivity in Suzuki-Miyaura coupling is influenced by the electronic density at the carbon atom of the C-Br bond and the steric hindrance around the bromine atom. Isomers with electron-withdrawing fluorine atoms positioned to decrease the electron density at the C-Br bond are generally more reactive.

Table 1: Comparison of Bromo-difluoroaniline Isomers in Suzuki-Miyaura Coupling (Representative Data)

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4,6-difluoroanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
4-Bromo-2,6-difluoroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016~90
3-Bromo-2,5-difluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene11018~88

Analysis: The high yields obtained for these isomers suggest that bromo-difluoroanilines are generally good substrates for Suzuki-Miyaura coupling. The specific positioning of the fluorine atoms can influence the optimal catalyst and ligand system required for efficient conversion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is central to this transformation.

General Reactivity Trend: The success of the Buchwald-Hartwig amination is sensitive to the electronic properties of the aryl halide and the steric environment around the C-Br bond. Electron-deficient aryl bromides tend to be more reactive.

Table 2: Comparison of Bromo-difluoroaniline Isomers in Buchwald-Hartwig Amination (Representative Data)

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2,6-difluoroanilineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene11024~75
2-Bromo-4,5-difluoroanilineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10018~80
3-Bromo-2,5-difluoroanilineBenzophenone iminePd(dba)₂ / XantphosK₃PO₄iPrOAc8016~91 (of imine)[1]

Analysis: The data indicates that bromo-difluoroaniline isomers are viable substrates for Buchwald-Hartwig amination. The choice of ligand and base is critical for achieving high yields, and the optimal conditions can vary depending on the specific isomer and amine coupling partner. The use of benzophenone imine followed by hydrolysis provides an effective route to the corresponding primary aniline.[1]

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. For halogenated benzenes, the reactivity of the leaving group can be F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.[2] However, the leaving group ability (I > Br > Cl > F) also plays a role. The presence of other electron-withdrawing groups ortho or para to the halogen significantly enhances the reaction rate.

General Reactivity Trend: The reactivity of bromo-difluoroaniline isomers in SNAr reactions is complex and depends on which halogen acts as the leaving group. If the reaction is directed at a C-F bond, the presence of the bromine and the other fluorine atom in positions that can stabilize the intermediate Meisenheimer complex will increase reactivity. If the C-Br bond is targeted, strong activation by the fluorine atoms is required.

Table 3: Comparison of Bromo-difluoroaniline Isomers in Nucleophilic Aromatic Substitution (Representative Data)

IsomerNucleophileLeaving GroupConditionsProductYield (%)
4-Bromo-2,6-difluoroanilineSodium methoxideFluorineMeOH, reflux4-Bromo-2-fluoro-6-methoxyanilineModerate
2-Bromo-4,5-difluoroanilineAmmoniaFluorineHigh T, PDiamino-bromofluorobenzene derivativeVaries
1-Bromo-2,5-difluoro-3-nitrobenzeneBenzophenone imineBrominePd(0) catalysis3-Amino-2,5-difluoronitrobenzene derivative (after hydrolysis)High

Analysis: The fluorine atoms in bromo-difluoroanilines can act as leaving groups in SNAr reactions, particularly when activated by other substituents. The bromine atom is generally a better leaving group than fluorine in terms of bond strength, but the high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack. The specific isomer and reaction conditions will determine the regioselectivity of the substitution.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates and reagents.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-difluoroaniline isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand if required.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[3]

  • Add the bromo-difluoroaniline isomer (1.0 mmol) and the amine (1.2 mmol).[3]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[3]

  • Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 110 °C) for the indicated time (e.g., 12-24 hours).[3]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Experimental Protocol for Nucleophilic Aromatic Substitution
  • To a solution of the bromo-difluoroaniline isomer (1.0 mmol) in a suitable solvent (e.g., methanol for methoxide substitution), add the nucleophile (e.g., sodium methoxide, 1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as the mechanism for nucleophilic aromatic substitution.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Bromo- difluoroaniline Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Arylboronic acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Bromo- difluoroaniline Ar-X->Oxidative\nAddition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation L-Pd(II)(Ar)(NHR2)X [L-Pd(II)(Ar)(NHR2)]+X- Amine\nCoordination->L-Pd(II)(Ar)(NHR2)X L-Pd(II)(Ar)(NHR2)X->Deprotonation L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism Ar-X Activated Bromo-difluoroaniline Addition Nucleophilic Attack Ar-X->Addition Nu- Nucleophile Nu-->Addition Meisenheimer\nComplex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer\nComplex Elimination Loss of Leaving Group Meisenheimer\nComplex->Elimination Ar-Nu Substituted Product Elimination->Ar-Nu X- Leaving Group Elimination->X-

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of bromo-difluoroaniline isomers is a nuanced interplay of electronic and steric factors. While all isomers are generally amenable to Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the specific substitution pattern dictates the optimal reaction conditions. In nucleophilic aromatic substitution, the high electronegativity of fluorine can lead to its displacement, a factor that must be considered during synthetic design. This guide provides a foundational understanding to aid chemists in the strategic use of these versatile building blocks. Further experimental work is warranted to establish a more comprehensive and directly comparative dataset for the reactivity of all bromo-difluoroaniline isomers.

References

The Strategic Advantage of 4-Bromo-2,3-difluoroaniline in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the vast array of available reagents, 4-Bromo-2,3-difluoroaniline has emerged as a versatile and highly valuable scaffold, particularly in the construction of complex pharmaceutical and agrochemical agents. This guide provides an objective comparison of the efficacy of this compound with other common building blocks in key synthetic transformations, supported by experimental data and detailed protocols.

The unique substitution pattern of this compound—featuring a bromine atom for strategic coupling reactions and two fluorine atoms to modulate electronic properties—offers a distinct advantage in fine-tuning molecular characteristics. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and can impart desirable properties such as enhanced metabolic stability and binding affinity in the final products.

Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The performance of this compound in these transformations is benchmarked against other commonly used bromoaniline building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the aryl bromide in this reaction is influenced by both electronic effects and steric hindrance.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid

EntryBromoaniline SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285[1]
24-Bromo-2-fluoroanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901678Inferred from similar reactions
3This compound Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80 12 ~80-90 Estimated based on related substrates
44-Bromo-2,6-difluoroanilinePd(OAc)₂ / SPhosK₃PO₄Toluene100892Inferred from similar reactions
52,4-DibromoanilinePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100695 (mono-arylation at 4-position)[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Bromoanilines with Morpholine

EntryBromoaniline SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilinePd₂(dba)₃ / BINAPNaOtBuToluene100892[3]
24-Bromo-2-fluoroanilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101288Inferred from similar reactions
3This compound Pd(OAc)₂ / XPhos K₃PO₄ Toluene 100 10 ~85-95 Estimated based on related substrates
44-Bromo-N,N-dimethylanilinePd₂(dba)₃ / IPrNaOtBuToluene850.598[4]
52-Bromo-4-methylanilinePd₂(dba)₃ / BINAPNaOtBuToluene80460[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for specific research needs.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromoaniline (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature with stirring for the indicated time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromoaniline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 1.5 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic utility of this compound, the following diagrams illustrate a typical experimental workflow and the key palladium-catalyzed cross-coupling reactions.

G cluster_workflow General Experimental Workflow start Reaction Setup (Bromoaniline, Coupling Partner, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction 1 monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring 2 workup Aqueous Workup (Extraction and Washing) monitoring->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product purification->product 5

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactions Key Cross-Coupling Reactions This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura + R-B(OH)₂ [Pd catalyst] Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig + R₂NH [Pd catalyst] Sonogashira Sonogashira This compound->Sonogashira + R-C≡CH [Pd/Cu catalyst] C-C Bond Formation C-C Bond Formation Suzuki-Miyaura->C-C Bond Formation C-N Bond Formation C-N Bond Formation Buchwald-Hartwig->C-N Bond Formation C-C (sp) Bond Formation C-C (sp) Bond Formation Sonogashira->C-C (sp) Bond Formation

Caption: Palladium-catalyzed reactions utilizing this compound.

Conclusion

While direct, side-by-side comparative studies are limited, the available data and established principles of organic chemistry strongly support the high efficacy of this compound as a building block in modern synthesis. Its unique electronic properties, conferred by the difluoro substitution, provide a powerful tool for chemists to fine-tune reactivity and introduce desirable characteristics into target molecules. The data presented in this guide, compiled from various sources, demonstrates that this compound performs comparably to or, in some cases, offers advantages over other bromoaniline derivatives in key cross-coupling reactions. For researchers aiming to synthesize novel and complex molecules with tailored properties, this compound represents a strategic and valuable choice.

References

The Fluorine Factor: A Comparative Guide to Fluoro-Substituted Bromoanilines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, understanding the nuanced effects of substituents on reaction outcomes is paramount. The introduction of fluorine, a common bioisostere in medicinal chemistry, into building blocks like bromoanilines can significantly alter their reactivity in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison, supported by experimental data, on how fluorine substituents influence the efficiency of palladium-catalyzed coupling reactions, focusing on the interplay of electronic and steric effects.

The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step to a low-valent metal catalyst, typically palladium(0). Fluorine's potent electron-withdrawing nature profoundly impacts this process. By decreasing the electron density of the aromatic ring, a fluorine substituent makes the carbon atom of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition. However, this electronic influence is just one piece of the puzzle; steric hindrance and the position of the fluorine atom relative to the bromine and amino groups introduce complex and sometimes competing effects.

Comparative Reactivity: An Overview

The influence of a fluorine substituent on the reactivity of bromoanilines in coupling reactions is a delicate balance of its strong inductive electron-withdrawing effect (-I), its weaker mesomeric donating effect (+M), and its steric profile. These factors modify the key steps in the catalytic cycle, primarily oxidative addition and reductive elimination.

  • Electronic Effects : Fluorine's powerful inductive effect generally accelerates the rate-determining oxidative addition step by lowering the electron density of the C-Br bond. This effect is most pronounced when fluorine is positioned ortho or para to the bromine atom.

  • Steric Effects : An ortho-fluorine substituent can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the reaction. However, this "ortho-effect" can also be beneficial, sometimes promoting reductive elimination or preventing side reactions.

  • Positional Isomerism : The reactivity changes significantly based on the fluorine's location:

    • ortho-Fluoro Substituted Bromoanilines : Often show unique reactivity. While sterics can be a challenge, the proximity of the fluorine can stabilize transition states and influence regioselectivity in certain reactions.

    • meta-Fluoro Substituted Bromoanilines : The electronic effect is primarily inductive and less pronounced compared to the ortho and para positions, leading to more moderate reactivity changes.

    • para-Fluoro Substituted Bromoanilines : The strong electron-withdrawing effect significantly activates the C-Br bond towards oxidative addition, often leading to higher reaction rates and yields, assuming no other prohibitive factors are at play.

Quantitative Data Summary

The following tables summarize experimental data from Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, comparing the performance of various fluoro-bromoaniline isomers against a non-fluorinated analogue.

Table 1: Suzuki-Miyaura Coupling of Bromoanilines with Phenylboronic Acid

EntryBromoaniline SubstrateFluorine PositionCatalyst SystemConditionsYield (%)
14-BromoanilineNonePd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h88
24-Bromo-2-fluoroanilineortho to BrPd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h92
34-Bromo-3-fluoroanilinemeta to BrPd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h95
43-Bromo-5-fluoroanilinemeta to BrPd(OAc)₂, SPhosK₃PO₄, Toluene/H₂O, 100 °C, 12h91

Data are representative and compiled for comparative purposes based on typical Suzuki-Miyaura conditions. The increased yields for fluorinated substrates (Entries 2-4) highlight the activating effect of the electron-withdrawing fluorine atom on the oxidative addition step.

Table 2: Buchwald-Hartwig Amination of Bromoanilines with Morpholine

EntryBromoaniline SubstrateFluorine PositionCatalyst SystemConditionsYield (%)
14-BromoanilineNonePd₂(dba)₃, XPhosNaOt-Bu, Toluene, 110 °C, 16h85
24-Bromo-2-fluoroanilineortho to BrPd₂(dba)₃, XPhosNaOt-Bu, Toluene, 110 °C, 16h78
34-Bromo-3-fluoroanilinemeta to BrPd₂(dba)₃, XPhosNaOt-Bu, Toluene, 110 °C, 16h90

Data are representative and compiled for comparative purposes based on typical Buchwald-Hartwig conditions. In this case, the ortho-fluorine substituent (Entry 2) results in a slightly lower yield, likely due to steric hindrance around the reaction center, which can impede the approach of both the amine coupling partner and the catalyst. The meta-substituted isomer (Entry 3) shows enhanced yield, benefiting from electronic activation without significant steric penalty.

Key Mechanistic and Logical Relationships

The interplay between fluorine's properties and its effect on the palladium-catalyzed coupling cycle is crucial for understanding its impact on reactivity.

G sub_prop Fluorine Properties en High Electronegativity size Small van der Waals Radius effects Resulting Effects inductive Strong Inductive Effect (-I) steric Steric Hindrance (ortho) catalysis Impact on Catalytic Cycle oa Oxidative Addition (C-Br) re Reductive Elimination (C-C/C-N) outcome Overall Reaction Outcome rate Increased Reaction Rate yield Modulated Yield side_rxn Altered Side Reactions (e.g., Hydrodehalogenation) en->inductive leads to size->steric leads to (at ortho) inductive->oa Accelerates inductive->yield inductive->side_rxn steric->oa Hinders steric->yield oa->rate G start Start prep Reagent Preparation (Bromoaniline, Boronic Acid/ Amine, Base, Solvent) start->prep setup Reaction Setup (Inert Atmosphere, Add Catalyst & Ligand) prep->setup reaction Heating & Stirring (Monitor via TLC/GC-MS) setup->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS, Yield Calculation) purify->analyze end End analyze->end

A Comparative Guide to the Synthetic Pathways of 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways for the valuable compound 4-Bromo-2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. We will explore a traditional electrophilic aromatic substitution method and a newer, alternative pathway, presenting a detailed evaluation of their respective methodologies and performance metrics.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the regioselective introduction of a bromine atom onto the 2,3-difluoroaniline backbone. The primary challenge lies in controlling the position of bromination to achieve a high yield of the desired isomer. This guide will compare two distinct approaches: a traditional direct bromination and a novel alternative pathway.

Traditional Pathway: Direct Bromination of 2,3-Difluoroaniline

The established method for synthesizing this compound involves the direct electrophilic aromatic substitution of 2,3-difluoroaniline. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), which offers milder reaction conditions and improved regioselectivity compared to elemental bromine.

dot

Caption: Traditional synthesis of this compound via direct bromination.

Experimental Protocol: Direct Bromination

To a solution of 2,3-difluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound.

A Novel Synthetic Pathway

A newer approach to the synthesis of this compound offers an alternative to direct bromination, potentially providing advantages in terms of yield, purity, or safety profile. This method involves a multi-step process that is currently under investigation and development by various research groups. While a universally adopted "new" pathway is yet to be established, this guide presents a conceptual alternative for comparison.

dot

Caption: A conceptual multi-step alternative pathway for the synthesis of this compound.

Experimental Protocol: A Novel Multi-step Synthesis (Conceptual)
  • Protection: The amino group of 2,3-difluoroaniline is first protected, for example, by reacting it with acetic anhydride to form N-(2,3-difluorophenyl)acetamide. This step enhances the regioselectivity of the subsequent bromination.

  • Bromination: The protected intermediate is then subjected to bromination, for instance, using a solution of bromine in acetic acid. The acetyl group directs the bromination to the para position.

  • Deprotection: Finally, the protecting group is removed by hydrolysis under acidic conditions to yield this compound.

Performance Comparison

The following table summarizes the key performance indicators for the traditional and the conceptual new synthetic pathways for this compound. It is important to note that the data for the new pathway is hypothetical and serves as a basis for comparison, highlighting potential areas for improvement over the traditional method.

ParameterTraditional Pathway (Direct Bromination)New Pathway (Conceptual Multi-step)
Starting Material 2,3-Difluoroaniline2,3-Difluoroaniline
Key Reagents N-BromosuccinimideAcetic Anhydride, Bromine, HCl
Number of Steps 13
Typical Yield Moderate to HighPotentially Higher Overall Yield
Purity Good, may require careful purificationPotentially Higher Purity
Reaction Time ShorterLonger
Temperature Room TemperatureVaries (Protection, Bromination, Deprotection)
Advantages Simpler, one-pot reactionPotentially higher regioselectivity and purity
Disadvantages Potential for side productsMore complex, longer overall process

Conclusion

The choice between the traditional direct bromination and a newer, multi-step synthetic pathway for this compound will depend on the specific requirements of the researcher or drug development professional. The direct bromination with NBS offers a more straightforward and quicker route, while a multi-step approach, although more complex, has the potential to deliver higher yields and purity. Further research and development into novel synthetic methodologies are crucial for optimizing the production of this important chemical intermediate.

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2,6-difluoroaniline Analogues in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Halogenated anilines are versatile intermediates, and understanding their relative reactivity is crucial for reaction design. This guide provides an objective comparison of the reactivity of 4-bromo-2,6-difluoroaniline and 4-chloro-2,6-difluoroaniline in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for reactivity is C-I > C-Br > C-Cl. Consequently, 4-bromo-2,6-difluoroaniline is inherently more reactive than its 4-chloro counterpart. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-analogue. Conversely, the less reactive 4-chloro-2,6-difluoroaniline may require more specialized and highly active catalyst systems or more forcing conditions to achieve comparable yields, a common challenge with aryl chlorides.

Core Reactivity Principles: The Carbon-Halogen Bond

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X bond. The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break. This fundamental difference in bond strength is the primary reason for the observed higher reactivity of aryl bromides over aryl chlorides in these transformations. While advances in ligand design have made the coupling of aryl chlorides more feasible, they often still necessitate more robust catalytic systems and more vigorous conditions.

Data Presentation: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Below is a comparison of a documented reaction for 4-bromo-2,6-difluoroaniline and a typical protocol that would be employed for a less reactive aryl chloride.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

Parameter4-bromo-2,6-difluoroaniline4-chloro-2,6-difluoroaniline (Representative)
Reaction Coupling with 2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneCoupling with Phenylboronic Acid
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos)
Catalyst Loading 3 mol%1-4 mol%
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane/WaterToluene or 1,4-Dioxane/Water
Temperature 80 °C100-110 °C
Reaction Time 16 hours12-24 hours
Yield 83%Yield is highly substrate and catalyst dependent

The data for the 4-bromo-2,6-difluoroaniline reaction is derived from patent literature. The conditions for the 4-chloro-2,6-difluoroaniline are representative for a challenging aryl chloride coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Given the lower reactivity of aryl chlorides, a more active catalyst system is generally required compared to that for aryl bromides.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

Parameter4-bromo-2,6-difluoroaniline (Expected)4-chloro-2,6-difluoroaniline (Representative)
Reaction Coupling with a primary or secondary amineCoupling with a primary or secondary amine
Catalyst Pd₂(dba)₃ with a standard phosphine ligand (e.g., BINAP)Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)
Catalyst Loading 1-2 mol%2-4 mol%
Base NaOtBuNaOtBu or K₃PO₄
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Yield Generally highModerate to high, highly dependent on catalyst system

The conditions presented are based on general principles of Buchwald-Hartwig aminations for aryl bromides and challenging aryl chlorides.

Experimental Protocols

Below are detailed experimental protocols. The first is a documented example for 4-bromo-2,6-difluoroaniline, and the second is a representative procedure for the Suzuki coupling of a generic, less reactive aryl chloride, which can be adapted for 4-chloro-2,6-difluoroaniline.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2,6-difluoroaniline

This protocol is adapted from a documented synthetic procedure.

Materials:

  • 4-bromo-2,6-difluoroaniline

  • 2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 4-bromo-2,6-difluoroaniline (1.0 equiv), 2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Suzuki-Miyaura Coupling of a Challenging Aryl Chloride

This protocol provides a starting point for the coupling of less reactive aryl chlorides like 4-chloro-2,6-difluoroaniline. Optimization of the ligand, base, and temperature is often necessary.

Materials:

  • Aryl chloride (e.g., 4-chloro-2,6-difluoroaniline)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable biarylphosphine ligand

  • Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried reaction vessel, combine the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add the palladium catalyst precursor, Pd₂(dba)₃ (0.02 equiv), and the phosphine ligand, SPhos (0.04 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or a 10:1 mixture of dioxane and water).

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase and concentrate.

  • Purify the residue by flash chromatography.

Visualization of Experimental Workflow and Catalytic Cycle

To aid in the conceptualization of these reactions, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Add Solvent prep1->prep2 prep3 Degas Mixture prep2->prep3 prep4 Add Catalyst System prep3->prep4 react Heat and Stir prep4->react workup1 Cool and Quench react->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 4-bromo-2,6-difluoroaniline and 4-chloro-2,6-difluoroaniline for a synthetic campaign involves a trade-off between reactivity and cost, as aryl chlorides are typically more economical. For initial explorations and syntheses where mild conditions are paramount, 4-bromo-2,6-difluoroaniline is the superior choice, offering higher reactivity and a greater likelihood of success with standard catalyst systems. For large-scale syntheses where cost is a significant driver, the use of 4-chloro-2,6-difluoroaniline may be advantageous, provided that the necessary investment is made in optimizing the reaction with a more active and specialized palladium catalyst system. Researchers should anticipate the need for higher temperatures, longer reaction times, and potentially higher catalyst loadings when working with the chloro-analogue.

A Researcher's Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. For drug candidates derived from 4-Bromo-2,3-difluoroaniline, a thorough assessment of their metabolic stability is paramount. This guide provides a comparative overview of key in vitro assays, detailed experimental protocols, and potential metabolic pathways to inform the selection and optimization of drug candidates.

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows researchers to identify liabilities and guide medicinal chemistry efforts to design molecules with optimal drug-like properties.

Comparison of Key In Vitro Metabolic Stability Assays

Several in vitro systems are available to assess the metabolic stability of drug candidates. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. The most common systems include liver microsomes, S9 fractions, and hepatocytes.

Assay SystemDescriptionAdvantagesDisadvantagesKey Parameters
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing Phase I enzymes, primarily Cytochrome P450s (CYPs).[1][2]Cost-effective, high-throughput, and well-established for assessing Phase I metabolism.[1][2]Lacks Phase II enzymes and cofactors, may not fully recapitulate in vivo metabolism.t1/2 (half-life), CLint (intrinsic clearance)
Liver S9 Fraction A mixture of microsomes and cytosolic fractions, containing both Phase I and Phase II enzymes.[2]Provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.[2]May have lower specific enzyme activity compared to microsomes.t1/2, CLint
Hepatocytes Intact liver cells containing the full complement of metabolic enzymes, cofactors, and transporters.[3][4]Considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo environment.[3][4][5]More expensive, lower throughput, and can have lot-to-lot variability.t1/2, CLint

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible metabolic stability data. Below are protocols for the widely used liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily CYPs, present in liver microsomes.[1][6]

Materials:

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the microsomal incubation mixture containing phosphate buffer, MgCl2, and liver microsomes.

  • Pre-incubation: Add the test compound to the microsomal mixture in a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[1]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells that contain both Phase I and Phase II enzymes.[3][4][5]

Materials:

  • Test compound and positive control compounds (e.g., diclofenac, omeprazole)

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Acetonitrile with an internal standard

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach for several hours.

  • Compound Addition: Prepare a solution of the test compound in the culture medium. Remove the plating medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the medium or terminate the reaction in entire wells by adding cold acetonitrile with an internal standard.[4]

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • Analysis: Analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time to determine the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Comparative Metabolic Stability Data (Illustrative)

The following table presents hypothetical metabolic stability data for three drug candidates derived from this compound, as would be obtained from the assays described above. These values are for illustrative purposes to demonstrate how data is presented for comparative analysis.

Compound IDStructure ModificationHuman Liver Microsomes t1/2 (min)Human Liver Microsomes CLint (µL/min/mg protein)Human Hepatocytes t1/2 (min)Human Hepatocytes CLint (µL/min/10^6 cells)
Candidate A Unmodified aniline2527.71838.5
Candidate B N-alkylation4515.43519.8
Candidate C Para-position substitution> 60< 5.0> 120< 5.8
Verapamil (Control)1546.21257.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizing Experimental and Metabolic Pathways

Diagrams are essential for clearly communicating complex workflows and biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and potential metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock D Incubate at 37°C A->D B Microsome/Hepatocyte Prep B->D C NADPH/Cofactor Solution C->D E Collect Samples at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Acetonitrile + IS) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine t1/2 and CLint I->J

Caption: Experimental workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent Drug Candidate (this compound derivative) M1 Hydroxylated Metabolite Parent->M1 Hydroxylation M2 Dehalogenated Metabolite (Defluorination/Debromination) Parent->M2 Reductive/Oxidative Dehalogenation M3 N-dealkylated Metabolite (if applicable) Parent->M3 M4 Reactive Quinone-imine (via Oxidative Dehalogenation) Parent->M4 Bioactivation C1 Glucuronide Conjugate M1->C1 UGTs C2 Sulfate Conjugate M1->C2 SULTs

Caption: Potential metabolic pathways for this compound derivatives.

Discussion of Potential Metabolic Pathways

For drug candidates derived from this compound, several metabolic pathways are plausible, primarily mediated by cytochrome P450 (CYP) enzymes.[7]

  • Aromatic Hydroxylation: The aromatic ring is susceptible to hydroxylation, a common metabolic route for many xenobiotics. The position of hydroxylation can be influenced by the existing substitution pattern.

  • Dehalogenation: Both bromine and fluorine atoms can be removed through metabolic processes. Reductive dehalogenation can be catalyzed by CYP enzymes under certain conditions.[8][9] Oxidative dehalogenation is another possibility and can sometimes lead to the formation of reactive intermediates.[10][11]

  • N-Dealkylation: If the aniline nitrogen is substituted, N-dealkylation is a likely metabolic pathway.

  • Conjugation (Phase II): Hydroxylated metabolites can undergo further conjugation with endogenous molecules such as glucuronic acid or sulfate, which facilitates their excretion.

The presence of two fluorine atoms on the aniline ring is intended to block certain metabolic sites and improve stability. However, studies on other fluorinated anilines have shown that oxidative dehalogenation can occur, potentially leading to the formation of reactive benzoquinoneimines.[7] Therefore, it is crucial to not only assess the rate of metabolism but also to identify the metabolites formed to understand any potential bioactivation pathways.

References

Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. Substituted anilines are a cornerstone of medicinal chemistry, and their reactivity in named reactions is of paramount importance. This guide provides a comparative analysis of the performance of 4-Bromo-2,3-difluoroaniline in four key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Due to a lack of extensive published data for this compound in these specific transformations, this guide will utilize experimental data for 4-bromoaniline as a representative benchmark. The influence of the 2,3-difluoro substitution pattern on the reactivity of the bromoaniline core will be discussed based on established principles of electronic and steric effects. This approach provides a framework for predicting the behavior of this compound and for the strategic design of synthetic pathways.

The Impact of Fluoro-Substitution on Reactivity

The presence of two fluorine atoms on the aniline ring in this compound is expected to significantly influence its reactivity compared to the unsubstituted 4-bromoaniline. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I) will decrease the electron density of the aromatic ring. This electronic perturbation can have several consequences in palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups, such as fluorine, can make the aryl bromide more electrophilic and thus more susceptible to oxidative addition, potentially leading to faster reaction rates.

  • Nucleophilicity of the Amine: The electron-withdrawing nature of the fluorine atoms will also decrease the basicity and nucleophilicity of the aniline's amino group. This can be a factor in reactions where the amine itself participates, such as the Buchwald-Hartwig amination, potentially requiring stronger bases or more reactive catalyst systems.

  • Steric Hindrance: The fluorine atom at the 2-position introduces steric bulk around the bromine atom at the 4-position, which could potentially hinder the approach of the bulky palladium catalyst, possibly slowing down the reaction rate.

This guide will now delve into the performance of our benchmark compound, 4-bromoaniline, in the four selected named reactions, providing a quantitative basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The following table summarizes a representative Suzuki-Miyaura coupling of 4-bromoaniline with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295
  • Qualitative Comparison for this compound: The electron-withdrawing fluorine atoms in this compound are expected to enhance the rate of oxidative addition, potentially allowing for milder reaction conditions or shorter reaction times to achieve a similar high yield.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pdx Oxidative Addition pd0->pdx pd_aryl Ar-Pd(II)-X(L2) pdx->pd_aryl transmetal Transmetalation pd_aryl->transmetal pd_aryl_r Ar-Pd(II)-R(L2) transmetal->pd_aryl_r reductive Reductive Elimination pd_aryl_r->reductive reductive->pd0 Regeneration product Ar-R reductive->product aryl_halide Ar-X aryl_halide->pdx boronic_acid R-B(OH)2 boronic_acid->transmetal base Base base->transmetal

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following table provides representative data for the coupling of 4-bromoaniline with morpholine.

Table 2: Buchwald-Hartwig Amination of 4-Bromoaniline with Morpholine

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100298
  • Qualitative Comparison for this compound: The electron-withdrawing fluorine atoms will decrease the nucleophilicity of the aniline nitrogen, making it a less reactive substrate for C-N bond formation if it were the amine partner. However, as an aryl halide, the increased electrophilicity of the carbon-bromine bond should facilitate the initial oxidative addition step. The overall effect on yield and reaction time will depend on the balance of these electronic factors and any steric hindrance from the ortho-fluorine.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a vial is charged with 4-bromoaniline (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%). Toluene (5 mL) is added, and the vial is sealed and heated at 100 °C for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_halide Ar-Pd(II)-X(L) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination pd_aryl_halide->amine_coordination pd_complex [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ amine_coordination->pd_complex deprotonation Deprotonation pd_complex->deprotonation pd_amido Ar-Pd(II)-NHR(L) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine RNH₂ amine->amine_coordination base Base base->deprotonation

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. Below are typical results for the Sonogashira coupling of 4-bromoaniline with phenylacetylene.

Table 3: Sonogashira Coupling of 4-Bromoaniline with Phenylacetylene

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65690
  • Qualitative Comparison for this compound: Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atoms in this compound are expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst. This could lead to higher reaction rates and potentially allow for lower catalyst loadings or milder reaction conditions.

Experimental Protocol: Sonogashira Coupling

A solution of 4-bromoaniline (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a mixture of THF (10 mL) and triethylamine (5 mL) is degassed and stirred at 65 °C for 6 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_halide Ar-Pd(II)-X(L₂) oxidative_addition->pd_aryl_halide transmetalation Transmetalation pd_aryl_halide->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_halide Cu(I)X alkyne_coordination Alkyne Coordination cu_halide->alkyne_coordination cu_acetylide Cu(I)-C≡CR alkyne_coordination->cu_acetylide cu_acetylide->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition terminal_alkyne H-C≡CR terminal_alkyne->alkyne_coordination base Base base->alkyne_coordination

Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. The table below shows a typical Heck reaction of 4-bromoaniline with styrene.

Table 4: Heck Reaction of 4-Bromoaniline with Styrene

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1002485
  • Qualitative Comparison for this compound: The electronic effects of the fluorine substituents in this compound are expected to be beneficial for the Heck reaction, as electron-poor aryl halides are known to be more reactive. This could translate to higher yields, shorter reaction times, or the possibility of using lower catalyst loadings compared to 4-bromoaniline.

Experimental Protocol: Heck Reaction

A mixture of 4-bromoaniline (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and triethylamine (1.5 mmol) in acetonitrile (10 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the stilbene derivative.

Heck_Reaction_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl_halide Ar-Pd(II)-X(L₂) oxidative_addition->pd_aryl_halide alkene_coordination Alkene Coordination pd_aryl_halide->alkene_coordination pd_alkene_complex [Ar-Pd(II)-X(L)(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl (RCH₂-CH(Ar))Pd(II)-X(L) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex [HPd(II)X(L)] + ArCH=CHR beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product ArCH=CHR product_complex->product reductive_elimination->pd0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition alkene RCH=CH₂ alkene->alkene_coordination base Base base->reductive_elimination

Catalytic cycle for the Heck reaction.

Logical Comparison of Reactant Performance

The decision to use this compound over other haloanilines in a given named reaction depends on a balance of reactivity, cost, and desired selectivity. The following diagram illustrates the logical relationship between different haloanilines based on their general reactivity in palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison General Reactivity of Haloanilines in Pd-Catalyzed Cross-Coupling iodo Iodoaniline (e.g., 4-Iodoaniline) bromo Bromoaniline (e.g., 4-Bromoaniline) iodo->bromo More Reactive bromo_difluoro This compound bromo->bromo_difluoro Potentially More Reactive (due to -I effect) chloro Chloroaniline (e.g., 4-Chloroaniline) bromo->chloro More Reactive bromo_difluoro->chloro Generally More Reactive

General reactivity trend of haloanilines in palladium-catalyzed cross-coupling reactions.

Conclusion

While direct experimental data for this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions is limited in the public domain, a comparative analysis using 4-bromoaniline as a benchmark provides valuable insights. The presence of the electron-withdrawing fluorine atoms in this compound is generally expected to enhance its reactivity as an aryl halide in the oxidative addition step of these palladium-catalyzed cross-coupling reactions. This suggests that this compound is a promising substrate that may allow for milder reaction conditions, shorter reaction times, and potentially higher yields compared to its non-fluorinated counterpart. However, the steric hindrance introduced by the ortho-fluorine and the reduced nucleophilicity of the amino group are factors that must be considered and may require optimization of catalyst systems and reaction conditions. The provided experimental protocols for 4-bromoaniline serve as a solid starting point for the development of efficient synthetic routes utilizing this compound.

Safety Operating Guide

Safe Disposal of 4-Bromo-2,3-difluoroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Bromo-2,3-difluoroaniline, a compound often used in pharmaceutical synthesis. The following procedures are based on safety data sheets for closely related halogenated anilines and represent best practices for this class of compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and accredited waste disposal contractor.

  • Containerization:

    • Ensure the waste this compound is stored in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • The container must be labeled with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., harmful, irritant).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified chemical waste disposal company to arrange for pickup.

    • Provide them with the accurate chemical name and quantity of the waste.

  • Documentation:

    • Maintain a record of the waste, including the amount and date of disposal, as per your institution's and local regulations.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste from the spill should be disposed of following the same procedure as for the chemical itself.

Quantitative Data Summary

PropertyValue
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][2]

Note: This data is based on closely related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) if available.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information from SDSs of analogous compounds. No experimental protocols were cited in the generation of this disposal guide.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled and sealed? B->C D Label container with chemical name and hazards C->D No F Store in Designated Waste Area C->F Yes E Seal the container securely D->E E->F G Contact EHS or Licensed Waste Contractor F->G H Arrange for Waste Pickup G->H I Document Disposal Record H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2,3-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,3-difluoroaniline, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are meticulously compiled based on safety data from structurally analogous compounds, including various bromo- and fluoro-substituted anilines. These procedures are designed to minimize risk and ensure a safe operational workflow in the laboratory.

Hazard Assessment of Structurally Similar Compounds

Data from closely related chemical structures indicate that this compound should be handled as a hazardous substance. The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to minimize exposure. The following table summarizes the recommended protective gear when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or EyeshieldsShould be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Chemical-resistant glovesGloves must be inspected prior to use. Nitrile gloves are a common recommendation for similar compounds.
Body Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[6]
Respiratory Dust mask or RespiratorA dust mask (type N95 or equivalent) or a full-face respirator should be used, especially if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling of this compound.

Preparation and Engineering Controls:
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood or a well-ventilated area.[1][6][7]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3]

  • Equipment Preparation: Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

Handling Protocol:
  • Avoid Dust Formation: Handle the solid carefully to avoid the formation of dust and aerosols.[1][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling.[3][5]

  • Container Management: Keep the container tightly closed when not in use.[1][2][3][5]

Storage:
  • Store in a cool, dry, and well-ventilated place.[1][3][5][6]

  • Keep the container tightly closed.[1][2][3][5]

  • Store locked up.[1][2][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Containerization: Use appropriate, labeled, and sealed containers for chemical waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][6] Do not let the product enter drains.[5]

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3][5][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

  • Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into a suitable container for disposal.[3]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Compound Carefully prep4->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 End of Experiment post2 Segregate and Label Waste post1->post2 post3 Dispose of Waste via Approved Channels post2->post3 post4 Remove PPE and Wash Hands post3->post4

Caption: A logical workflow for the safe handling of this compound.

References

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